Phylloerythrin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h12-14,34,38H,7-11H2,1-6H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBHFGISVAFDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=C4CC(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=C3C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26359-43-3 | |
| Record name | Phytoporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026359433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Biosynthesis Pathway of Phylloerythrin from Chlorophyll: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phylloerythrin, a porphyrin metabolite derived from chlorophyll, is a potent photosensitizing agent implicated in hepatogenous photosensitization in ruminants. An understanding of its biosynthesis is critical for veterinary medicine, toxicology, and has implications for drug development, particularly in photodynamic therapy. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the degradation of chlorophyll in plants and its subsequent microbial transformation in the gut of herbivores. This document details the key enzymatic steps, presents quantitative data for the involved enzymes, outlines experimental protocols for their analysis, and illustrates the pathways and workflows using detailed diagrams.
Introduction to this compound and its Significance
This compound is a red-purple fluorescent pigment that is a metabolic byproduct of chlorophyll digestion in herbivores.[1] Under normal physiological conditions, it is absorbed from the gut, processed by the liver, and excreted in bile.[2][3] However, impaired liver function can lead to its accumulation in the bloodstream and peripheral tissues.[2] Upon exposure to sunlight, this compound becomes activated, triggering a phototoxic reaction that results in severe skin damage, a condition known as secondary or hepatogenous photosensitization.[4] The study of this compound biosynthesis is therefore crucial for diagnosing and managing this veterinary condition. Furthermore, its potent photosensitizing properties are of interest in the field of photodynamic therapy for the development of new therapeutic agents.
The Biosynthesis Pathway: From Chlorophyll to this compound
The formation of this compound is a multi-stage process that begins with the degradation of chlorophyll in plant tissues and is completed by microbial action in the digestive tract of ruminants.
Stage 1: Chlorophyll Degradation in Plants
The initial steps of this pathway occur within senescing plant cells, where chlorophyll is broken down into smaller, less phototoxic molecules. This process is a highly regulated enzymatic cascade.
The primary steps in the plant-based degradation of chlorophyll are:
-
Dephytylation: The phytol tail of chlorophyll is removed by the enzyme chlorophyllase , producing chlorophyllide.[1]
-
Magnesium Removal: The central magnesium ion is removed from chlorophyllide by a Mg-dechelatase , yielding pheophorbide a.[1]
-
Porphyrin Ring Opening: The porphyrin ring of pheophorbide a is cleaved by pheophorbide a oxygenase (PaO) , an iron-sulfur protein, to form a red chlorophyll catabolite (RCC).[4]
-
Reduction: The unstable RCC is then reduced by red chlorophyll catabolite reductase (RCCR) to a primary fluorescent chlorophyll catabolite (pFCC).[5]
dot digraph "Chlorophyll Degradation Pathway in Plants" { graph [fontname="Arial", fontsize=12, label="Figure 1: Chlorophyll Degradation Pathway in Plants", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Chlorophyll [fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorophyllide [fillcolor="#FBBC05", fontcolor="#202124"]; Pheophorbide_a [fillcolor="#FBBC05", fontcolor="#202124"]; RCC [label="Red Chlorophyll Catabolite (RCC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pFCC [label="Primary Fluorescent Chlorophyll Catabolite (pFCC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Chlorophyll -> Chlorophyllide [label="Chlorophyllase"]; Chlorophyllide -> Pheophorbide_a [label="Mg-dechelatase"]; Pheophorbide_a -> RCC [label="Pheophorbide a Oxygenase (PaO)"]; RCC -> pFCC [label="Red Chlorophyll Catabolite Reductase (RCCR)"]; } Caption: Chlorophyll Degradation Pathway in Plants
Stage 2: Microbial Transformation in the Ruminant Gut
When herbivores consume plant material, the chlorophyll and its degradation products, primarily pheophorbide a and pyropheophorbide a, enter the rumen. Here, a complex consortium of anaerobic gut microbes continues the transformation process. The key microbial-driven step is the conversion of pheophorbide a to this compound.[2][4] The exact enzymatic machinery within the gut microbiota responsible for this conversion is an area of ongoing research, but it is understood to involve the reduction of a vinyl group and other modifications to the pheophorbide a molecule.
dot digraph "Microbial Conversion in the Ruminant Gut" { graph [fontname="Arial", fontsize=12, label="Figure 2: Microbial Conversion in the Ruminant Gut", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
Chlorophyll_Metabolites [label="Chlorophyll & Catabolites\n(from plants)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pheophorbide_a [label="Pheophorbide a", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorption [label="Absorption into bloodstream"];
Chlorophyll_Metabolites -> Pheophorbide_a [label="Rumen Microbiota"]; Pheophorbide_a -> this compound [label="Microbial Enzymes"]; this compound -> Absorption; } Caption: Microbial Conversion in the Ruminant Gut
Quantitative Data on Key Enzymes
The efficiency of the this compound biosynthesis pathway is dependent on the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for the key enzymes in the plant-based degradation of chlorophyll.
Table 1: Kinetic Properties of Chlorophyllase
| Plant Source | Km | Vmax | Optimal pH | Optimal Temp. (°C) |
| Citrus sinensis | Not specified | Not specified | 8.5 | 50 |
| Wheat | Not specified | Not specified | Not specified | 25-75 |
Table 2: Kinetic Properties of Pheophorbide a Oxygenase (PaO)
| Plant Source | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) |
| Arabidopsis thaliana | 6.0 | Not specified | Not specified | Not specified |
| Canola | Not specified | Not specified | Not specified | Not specified |
Table 3: Kinetic Properties of Red Chlorophyll Catabolite Reductase (RCCR)
| Plant Source | Km (mM) | Vmax | Optimal pH | Optimal Temp. (°C) |
| Barley | 0.6 | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Chlorophyll Extraction from Plant Material
This protocol describes a standard method for extracting chlorophyll from plant leaves using acetone.
dot digraph "Chlorophyll Extraction Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Chlorophyll Extraction Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Start [label="Collect Fresh Leaf Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grind [label="Grind with 80% Acetone\nand Quartz Sand"]; Centrifuge1 [label="Centrifuge at 5000 rpm for 5 min"]; CollectSupernatant [label="Collect Supernatant"]; Reextract [label="Re-extract Pellet with 80% Acetone"]; Centrifuge2 [label="Centrifuge Again"]; PoolSupernatants [label="Pool Supernatants"]; Measure [label="Measure Absorbance at\n645 nm and 663 nm", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Grind; Grind -> Centrifuge1; Centrifuge1 -> CollectSupernatant; Centrifuge1 -> Reextract; Reextract -> Centrifuge2; Centrifuge2 -> PoolSupernatants; CollectSupernatant -> PoolSupernatants; PoolSupernatants -> Measure; } Caption: Chlorophyll Extraction Workflow
Materials:
-
Fresh plant leaves
-
80% Acetone (v/v in water), chilled
-
Quartz sand
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Weigh approximately 0.1 g of fresh leaf tissue, cutting it into small pieces.[6]
-
Place the leaf tissue in a chilled mortar with a small amount of quartz sand and 10 mL of cold 80% acetone.[6][7]
-
Grind the tissue thoroughly with the pestle until a homogenous green solution is obtained.[7]
-
Transfer the slurry to a centrifuge tube and centrifuge at 5,000 rpm for 5 minutes.[6]
-
Carefully decant the supernatant into a clean tube.
-
Resuspend the pellet in another 10 mL of 80% acetone and repeat the centrifugation.[6]
-
Combine the supernatants and bring the final volume to a known value with 80% acetone.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[6]
-
Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).
Quantification of Chlorophyll Catabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the various chlorophyll catabolites.
Sample Preparation:
-
Extract pigments from plant tissue using acetone as described in Protocol 4.1.
-
For animal fecal samples, a more rigorous extraction protocol involving homogenization and solvent partitioning is required.
-
Filter the extract through a 0.22 µm syringe filter before injection.[8]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of two or more solvents is typically used. A common system involves a gradient of acetonitrile, methanol, and an aqueous buffer.[8]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths (e.g., 320 nm for non-fluorescent catabolites and 410-450 nm for fluorescent compounds). A fluorescence detector can also be used for enhanced sensitivity of fluorescent catabolites.[9][10]
dot digraph "HPLC Analysis Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 4: HPLC Analysis Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#FBBC05"];
Sample [label="Extracted Pigment Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject onto HPLC System"]; Separate [label="Separation on C18 Column\n(Gradient Elution)"]; Detect [label="Detection with PDA and/or\nFluorescence Detector"]; Analyze [label="Chromatogram Analysis and\nPeak Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Analyze; } Caption: HPLC Analysis Workflow
In Vitro Rumen Fermentation Model
This protocol provides a basic framework for simulating the microbial degradation of chlorophyll in an in vitro rumen fermentation system.
Materials:
-
Rumen fluid collected from a fistulated ruminant.
-
Anaerobic buffer solution.
-
Substrate (e.g., dried and ground plant material containing chlorophyll).
-
Incubator shaker set to 39°C.
-
Gas-tight syringes or a gas production measurement system.
Procedure:
-
Prepare an anaerobic buffer solution and warm it to 39°C.
-
Collect fresh rumen fluid and strain it through several layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout.[11]
-
Mix the rumen fluid with the anaerobic buffer, typically in a 1:2 or 1:4 ratio.[12]
-
Dispense a known amount of the substrate into fermentation vessels.
-
Add the rumen fluid-buffer inoculum to each vessel under a stream of CO2 to maintain anaerobiosis.
-
Seal the vessels and place them in an incubator shaker at 39°C.
-
Monitor gas production over time (e.g., 24-48 hours).
-
At the end of the incubation, collect the fermentation fluid for analysis of chlorophyll catabolites, including this compound, by HPLC.
Quantification of this compound in Plasma
A spectrofluorometric method is commonly used for the quantification of this compound in blood plasma.[13]
Procedure:
-
Collect blood samples in heparinized tubes and centrifuge to separate the plasma.
-
Dilute the plasma sample with a suitable solvent (e.g., a mixture of ethanol and water).
-
Measure the fluorescence emission spectrum of the diluted plasma using a spectrofluorometer.[13]
-
Excite the sample at approximately 422 nm and measure the emission at around 650 nm.[14]
-
Quantify the this compound concentration by comparing the fluorescence intensity to a standard curve prepared with known concentrations of this compound.[13]
The Role of the Gut Microbiome
The transformation of plant-derived chlorophyll catabolites into this compound is a critical step that occurs exclusively through the action of the gut microbiota.[15] While the specific microorganisms and enzymes are not fully elucidated, anaerobic bacteria, including species of Eubacterium and Clostridium, are thought to be involved. These bacteria possess the necessary enzymatic machinery to perform the complex chemical modifications required to convert pheophorbide a into this compound. The study of these microbial pathways is an active area of research, with in vitro fermentation models being a key tool for elucidating the specific microbial players and their metabolic capabilities.
Conclusion
The biosynthesis of this compound from chlorophyll is a complex, multi-step process involving both plant and microbial enzymes. This technical guide has provided a detailed overview of this pathway, including the key enzymatic reactions, quantitative data, and detailed experimental protocols for the analysis of the compounds and enzymes involved. A thorough understanding of this pathway is essential for researchers and professionals in veterinary science, toxicology, and drug development. Further research into the microbial aspects of this pathway will undoubtedly reveal new insights into the intricate interactions between diet, the gut microbiome, and host health.
References
- 1. Systematic HPLC/ESI-High Resolution-qTOF-MS Methodology for Metabolomic Studies in Nonfluorescent Chlorophyll Catabolites Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruminant Liver & Photosensitisation | REID Stockfeeds [reidstockfeeds.com.au]
- 3. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]
- 4. Toxicologic aspects of photosensitization in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Participation of Red Chlorophyll Catabolite Reductase in Chlorophyll Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. Chlorophyll and Chlorophyll Catabolite Analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Modulation of Rumen Fermentation by Microbiota from the Recombination of Rumen Fluid and Solid Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation | MDPI [mdpi.com]
Microbial Degradation of Chlorophyll to Phylloerythrin: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the microbial degradation of chlorophyll to phylloerythrin, a critical process in the gut of herbivores that has significant implications for animal health, particularly in the context of photosensitization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biochemical pathways, key microbial players, and relevant experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visualizations of pathways and workflows using the Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.
Introduction
Chlorophyll, the ubiquitous photosynthetic pigment in plants, undergoes extensive transformation upon ingestion by herbivores. In the anaerobic environment of the gastrointestinal tract, gut microbiota play a pivotal role in converting chlorophyll into a series of metabolites. One of the terminal and most significant products of this degradation pathway is this compound, a porphyrin compound. This compound is of particular interest due to its photodynamic properties; its accumulation in the peripheral circulation can lead to hepatogenous photosensitization, a condition causing severe skin lesions in livestock upon exposure to sunlight.[1][2] Understanding the microbial processes governing the conversion of chlorophyll to this compound is therefore crucial for developing strategies to mitigate this and other related animal health issues.
This guide will delineate the known and proposed steps in the microbial degradation of chlorophyll, summarize the quantitative data available, provide detailed experimental protocols for studying this process, and present visual diagrams to illustrate the complex biochemical and experimental workflows.
Biochemical Pathway of Chlorophyll Degradation to this compound
The transformation of chlorophyll to this compound is a multi-step process initiated in the digestive tract of herbivores and mediated by both host and microbial enzymes. The anaerobic conditions of the gut are a critical factor, preventing the cleavage of the tetrapyrrole ring that occurs during chlorophyll degradation in senescing plants.
2.1. Initial Degradation Steps:
Upon ingestion, chlorophyll (both a and b forms) is rapidly subjected to two primary enzymatic reactions:
-
Dephytylation: The phytol tail, a long isoprenoid chain, is cleaved from the chlorophyll molecule. This reaction is catalyzed by chlorophyllases, resulting in the formation of chlorophyllides.
-
Demagnesiumation: The central magnesium ion is removed from the chlorin ring. This step is often facilitated by the acidic conditions of the stomach and can also be enzymatically mediated. The resulting products are pheophytins (if demagnesiumation occurs before dephytylation) or pheophorbides (if dephytylation occurs first).
In the gut of herbivores, the primary initial degradation products found are pheophorbide a and pyropheophorbide a .[3]
2.2. Microbial Conversion to this compound:
The subsequent conversion of pheophorbide a to this compound is an exclusively microbial process that occurs in the anaerobic environment of the rumen and lower gut.[2][3] This transformation involves the reduction of the vinyl group on pyrrole ring A and the saturation of the double bond in the isocyclic ring E of the pheophorbide molecule. While the specific enzymes and microbial species responsible for this hydrogenation have not been definitively elucidated, the overall reaction is a reduction.
The proposed overall pathway is visualized in the diagram below.
Caption: Proposed pathway of chlorophyll a degradation to this compound.
Quantitative Data on Chlorophyll Degradation and this compound Formation
Quantitative data on the microbial conversion of chlorophyll to this compound are crucial for understanding the efficiency of this process and its physiological consequences. The following tables summarize key quantitative findings from relevant studies.
| Parameter | Organism/System | Diet/Substrate | Measurement | Value | Reference |
| Fecal Fluorescence Intensity | Sheep | Pasture | Arbitrary Units | 59,000 | [4][5][6] |
| Sheep | Concentrate | Arbitrary Units | 15,000 | [4][5][6] | |
| Sheep | Concentrate + Concentrated Alfalfa Extract (CAE) | Arbitrary Units | 36,000 | [4][5][6] | |
| This compound Concentration in Serum | Ruminant Livestock (with photosensitive eczema) | Not specified | µM | 0.4 - 2.9 | [3] |
| Healthy Ruminant Livestock | Not specified | µM | < 0.1 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of microbial degradation of chlorophyll to this compound.
4.1. In Vitro Rumen Fermentation for Studying Chlorophyll Degradation
This protocol is adapted from established methods for in vitro rumen fermentation and can be used to assess the microbial conversion of chlorophyll and its derivatives.
Objective: To simulate the anaerobic fermentation of chlorophyll by rumen microbiota and quantify the production of degradation products, including this compound.
Materials:
-
Rumen fluid from a cannulated ruminant (e.g., cow or sheep)
-
Anaerobic buffer solution (e.g., McDougall's buffer)
-
Chlorophyll extract or purified chlorophyll a
-
Incubation vessels (e.g., serum bottles or fermentation tubes)
-
Gas-tight syringes
-
Water bath or incubator at 39°C
-
Centrifuge
-
HPLC-MS/MS or spectrofluorometer for analysis
Procedure:
-
Preparation of Inoculum: Collect fresh rumen fluid from a cannulated animal. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask, maintaining anaerobic conditions as much as possible.
-
Preparation of Fermentation Medium: Prepare an anaerobic buffer solution and maintain it at 39°C under a stream of CO₂.
-
Incubation Setup: In anaerobic conditions (e.g., inside an anaerobic chamber or under a continuous flow of CO₂), dispense the buffer solution into the incubation vessels. Add the chlorophyll substrate to each vessel.
-
Inoculation: Add a defined volume of the strained rumen fluid to each incubation vessel. Seal the vessels with gas-tight stoppers.
-
Incubation: Incubate the vessels at 39°C with gentle shaking for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis: At various time points, collect liquid samples from the incubation vessels. Centrifuge the samples to pellet the microbial cells and feed particles. Analyze the supernatant for chlorophyll degradation products using HPLC-MS/MS or spectrofluorometry.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for in vitro rumen fermentation of chlorophyll.
4.2. Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.
Objective: To accurately measure the concentration of this compound in samples from in vitro fermentation or in vivo studies.
Materials:
-
Biological sample (e.g., fermentation supernatant, plasma, feces)
-
This compound standard
-
Internal standard (e.g., a structurally similar porphyrin not present in the sample)
-
Organic solvents (e.g., acetonitrile, methanol, formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, fermentation supernatant): Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. Centrifuge to pellet the precipitated proteins.
-
For solid samples (e.g., feces): Perform a solvent extraction using an appropriate organic solvent mixture.
-
For complex matrices, an optional SPE cleanup step can be used to remove interfering substances.
-
-
HPLC Separation:
-
Inject the prepared sample extract onto a suitable HPLC column (e.g., a C18 column).
-
Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The logical relationship of the key steps in this analytical method is depicted below.
Caption: Logical flow for this compound quantification by HPLC-MS/MS.
Conclusion and Future Directions
The microbial degradation of chlorophyll to this compound in the herbivore gut is a complex and physiologically significant process. While the overall pathway from chlorophyll to initial degradation products like pheophorbide is relatively well-understood, the specific microbial species and enzymatic machinery responsible for the final conversion to this compound remain an active area of research. The experimental protocols outlined in this guide provide a framework for further investigation into these knowledge gaps. Future research should focus on the isolation and characterization of this compound-producing gut bacteria, the identification and characterization of the reductase enzymes involved, and the elucidation of the factors that regulate the efficiency of this microbial transformation. A deeper understanding of this pathway will be instrumental in developing novel strategies to improve animal health and productivity.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Toxicologic aspects of photosensitization in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential of chlorophyll-rich feed ingredients to improve detection of fecal contamination in the abattoir [repository.rothamsted.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Potential of chlorophyll-rich feed ingredients to improve detection of fecal contamination in the abattoir - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Phylloerythrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phylloerythrin, a porphyrin derived from the microbial degradation of chlorophyll in the digestive tract of herbivores, is a potent photosensitizing agent. While notorious for causing hepatogenous photosensitization in livestock, its inherent photodynamic properties have garnered interest in the field of drug development, particularly for photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed spectroscopic data, experimental protocols for its analysis, and an exploration of its mechanism of action at the cellular and molecular levels. This document aims to serve as a core resource for researchers and scientists investigating this compound and for drug development professionals exploring its therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound, also known as phytoporphyrin, is a planar, macrocyclic molecule characterized by a porphyrin ring system. Its structure is closely related to chlorophyll, from which it is derived.
Chemical Structure:
Phylloerythrin: A Deep Dive into its Photophysical and Photochemical Properties for Therapeutic Applications
For Immediate Release
This technical whitepaper provides a comprehensive overview of the core photophysical and photochemical properties of phylloerythrin, a potent naturally occurring photosensitizer. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound in photodynamic therapy (PDT) and other light-activated applications.
Introduction
This compound, a metabolite of chlorophyll, is a porphyrin derivative that has garnered significant attention for its potent photosensitizing capabilities.[1] In the context of medicine, particularly in the field of oncology, photosensitizers like this compound are cornerstone molecules for photodynamic therapy. This light-based treatment modality involves the administration of a photosensitizing agent, which, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce cellular damage and subsequent cell death in targeted tissues. Understanding the intricate photophysical and photochemical properties of this compound is paramount to optimizing its therapeutic efficacy and developing novel drug delivery strategies.
Photophysical Properties
The interaction of this compound with light is the initial and most critical step in its photosensitizing action. The key photophysical parameters that govern this interaction are summarized below.
Table 1: Summary of Photophysical Properties of this compound
| Property | Value | Solvent/Environment |
| Absorption Maximum (Soret Band) | 418 nm | Dimethylsulfoxide (DMSO)[2] |
| 422 nm | V79 Fibroblast Cells[2] | |
| 422 nm | Plasma[3] | |
| 425 nm | Plasma/Serum[1] | |
| Emission Maxima | 643 nm, 706 nm | Dimethylsulfoxide (DMSO)[2] |
| 650 nm, 712 nm | V79 Fibroblast Cells[2] | |
| 650 nm, 709 nm | Plasma[3] | |
| 650 nm, 711 nm | Plasma/Serum[1] | |
| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature | - |
| Molar Extinction Coefficient (ε) | Data not available in the searched literature | - |
Photochemical Properties
Upon absorption of light, this compound transitions to an excited state, initiating a series of photochemical events that culminate in the production of cytotoxic species.
Singlet Oxygen Generation
The primary mechanism of this compound's phototoxicity is believed to be the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen.[1] This process, known as a Type II photochemical reaction, is a hallmark of many effective photosensitizers used in PDT.
Table 2: Summary of Photochemical Properties of this compound
| Property | Value/Description |
| Primary Photochemical Product | Singlet Oxygen (¹O₂)[1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Acknowledged as an efficient source of singlet oxygen, but a specific quantum yield value is not available in the searched literature.[1] |
Note: While this compound is recognized as a potent generator of singlet oxygen, a definitive singlet oxygen quantum yield has not been reported in the reviewed scientific literature. Experimental determination of this value is crucial for the quantitative assessment of its PDT efficacy.
Cellular Uptake and Subcellular Localization
The efficacy of a photosensitizer is intrinsically linked to its ability to penetrate target cells and accumulate in specific subcellular compartments. Studies have shown that this compound is taken up by cells, with the uptake process being complete after approximately 10 hours of incubation.[2] The primary mechanism of cellular entry appears to be diffusion-mediated.[2]
Once inside the cell, this compound has been found to localize predominantly in the Golgi apparatus and mitochondria .[2] This specific localization is a critical determinant of the subsequent cell death pathways initiated upon photoactivation.
Experimental Protocols
Determination of Absorption and Emission Spectra
Objective: To determine the characteristic wavelengths at which this compound absorbs and emits light.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethylsulfoxide (DMSO).[2] For cellular measurements, incubate the target cells (e.g., V79 fibroblasts) with a known concentration of this compound (e.g., 0.25 µg/ml) for a sufficient duration to allow for cellular uptake.[2]
-
Instrumentation: Utilize a luminescence spectrometer equipped with a red-sensitive photomultiplier.[2]
-
Data Acquisition:
-
Excitation Spectrum (Absorption): Set the emission wavelength to one of the known emission peaks (e.g., 706 nm in DMSO or 712 nm in cells) and scan a range of excitation wavelengths (e.g., 350-600 nm) to identify the Soret band and Q-bands.[2]
-
Emission Spectrum: Excite the sample at its absorption maximum (e.g., 418 nm in DMSO or 422 nm in cells) and scan a range of emission wavelengths (e.g., 600-800 nm).[2]
-
Cellular Uptake Studies
Objective: To quantify the rate and extent of this compound uptake by cells.
Methodology:
-
Cell Culture: Culture the desired cell line (e.g., V79 fibroblasts) in monolayers.[2]
-
Incubation: Treat the cells with a fixed concentration of this compound (e.g., 0.25 µg/ml).[2]
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 10, 24 hours), wash the cells to remove extracellular this compound.[2]
-
Quantification: Lyse the cells and measure the intracellular concentration of this compound using fluorescence spectroscopy, by comparing the fluorescence intensity to a standard curve of known this compound concentrations.
Subcellular Localization
Objective: To identify the specific organelles where this compound accumulates within the cell.
Methodology:
-
Fluorescence Microscopy:
-
Incubate cells with this compound as described for uptake studies.
-
Utilize organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) as co-stains.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound and the organelle trackers. Co-localization of the fluorescence signals will indicate the subcellular distribution of this compound.
-
-
Subcellular Marker Enzyme Inactivation:
-
Treat this compound-loaded cells with light to induce photodynamic damage.[2]
-
Isolate different subcellular fractions (mitochondria, lysosomes, Golgi apparatus, endoplasmic reticulum).
-
Measure the activity of marker enzymes specific to each organelle (e.g., cytochrome-c oxidase for mitochondria, UDP galactosyl transferase for the Golgi apparatus).[2] A decrease in the activity of a specific marker enzyme indicates that this compound is localized and has induced damage within that organelle.[2]
-
Signaling Pathways and Experimental Workflows
Photodynamic Therapy (PDT) Signaling Pathway
The localization of this compound in the mitochondria and Golgi apparatus suggests that upon photoactivation, it initiates cell death primarily through the intrinsic apoptotic pathway. The generated singlet oxygen can lead to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: this compound-mediated PDT signaling pathway.
Experimental Workflow for Evaluating Photosensitizer Efficacy
The following diagram outlines a typical workflow for the comprehensive evaluation of a photosensitizer like this compound.
Caption: Experimental workflow for photosensitizer evaluation.
Conclusion
This compound exhibits promising photophysical and photochemical properties that position it as a strong candidate for further investigation in photodynamic therapy. Its efficient light absorption in the visible spectrum, coupled with its ability to generate cytotoxic singlet oxygen and localize in key cellular organelles, underscores its therapeutic potential. Further research is warranted to precisely quantify its fluorescence and singlet oxygen quantum yields and to elucidate the detailed molecular signaling cascades it triggers upon photoactivation. Such studies will be instrumental in the rational design of this compound-based therapeutics and their successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
Phylloerythrin: A Technical Guide to its Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phylloerythrin, a potent photosensitizer derived from the breakdown of chlorophyll, is of significant interest in biomedical research, particularly in the fields of photodynamic therapy and toxicology. Its ability to absorb light and subsequently generate reactive oxygen species makes it a valuable molecule for targeted cell killing, while its role in hepatogenous photosensitization in livestock underscores its toxic potential. A thorough understanding of its photophysical properties, namely its absorption and fluorescence emission characteristics, is paramount for harnessing its therapeutic applications and mitigating its adverse effects. This technical guide provides an in-depth overview of the absorption and fluorescence spectra of this compound, complete with detailed experimental protocols for their measurement.
Spectroscopic Data of this compound
The photophysical properties of this compound are highly dependent on its local environment, such as the solvent or its association with cellular components. The following tables summarize the key absorption and fluorescence characteristics of this compound in various media.
Table 1: Absorption and Fluorescence Spectral Properties of this compound
| Medium | Absorption Maximum (λmax, nm) (Soret Band) | Fluorescence Excitation Maximum (nm) | Fluorescence Emission Maxima (nm) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 418 | 418 | 643, 706 | [1] |
| V79 Fibroblast Cells | 422 | 422 | 650, 712 | [1] |
| Plasma/Serum (Sheep) | Not specified | 422, 425 | 650, 709, 711 | [2][3] |
| Methanol | Not specified | 425 | 644 | [4] |
Note: The absorption spectrum of this compound is characterized by a strong Soret band in the blue region of the visible spectrum and weaker Q-bands at longer wavelengths.[5] The fluorescence excitation spectrum closely mirrors the absorption spectrum.
Table 2: Molar Absorptivity and Fluorescence Quantum Yield of this compound
| Parameter | Value | Medium | Notes |
| Molar Absorptivity (ε) | Data not available in the reviewed literature. | - | This value is crucial for quantitative analysis and can be determined experimentally using the Beer-Lambert law. A detailed protocol is provided below. |
| Fluorescence Quantum Yield (Φf) | Data not available in the reviewed literature. | - | This parameter quantifies the efficiency of the fluorescence process. It can be determined using a comparative method with a known standard. A detailed protocol is provided below. |
Experimental Protocols
Measurement of this compound Absorption Spectrum
This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dimethyl sulfoxide - DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of DMSO to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 350 nm to 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent (DMSO) and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.
-
Sample Measurement: Starting with the lowest concentration, rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the Soret band.
-
Create a Beer-Lambert plot by plotting the absorbance at λmax against the corresponding concentrations.
-
Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.
-
Measurement of this compound Fluorescence Emission Spectrum and Quantum Yield
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield using a comparative method.
Materials:
-
This compound solution (prepared as in the absorption protocol)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., meso-tetraphenylporphyrin (TPP) in DMF, Φf = 0.11).[6]
-
Fluorescence spectrophotometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., DMSO) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the reference standard in the same solvent with a similar absorbance at the same excitation wavelength.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength to the λmax of the Soret band of this compound (e.g., 418 nm in DMSO). Set the emission scan range (e.g., 600 nm to 800 nm). Set the excitation and emission slit widths (e.g., 3.0 nm).[6]
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Reference Standard Measurement: Record the fluorescence emission spectrum of the reference standard solution.
-
Sample Measurement: Under identical instrument settings, record the fluorescence emission spectrum of the this compound solution.
-
Data Analysis for Quantum Yield (Φf):
-
Integrate the area under the emission curves for both the this compound sample (Isample) and the reference standard (Iref).
-
Measure the absorbance of both solutions at the excitation wavelength (Asample and Aref) using a UV-Vis spectrophotometer.
-
Measure the refractive index of the solvent (η).
-
Calculate the fluorescence quantum yield of this compound (Φf,sample) using the following equation:
Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)
Where:
-
Φf,ref is the known quantum yield of the reference standard.
-
Isample and Iref are the integrated fluorescence intensities.
-
Aref and Asample are the absorbances at the excitation wavelength.
-
ηsample and ηref are the refractive indices of the solvents (if different).
-
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for measuring the absorption and fluorescence spectra of this compound.
References
- 1. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Phylloerythrin Formation in the Rumen of Herbivores: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phylloerythrin, a photodynamic porphyrin compound, is a normal metabolic byproduct of chlorophyll degradation by microbes in the rumen of herbivores.[1] Under healthy physiological conditions, it is efficiently cleared by the liver and excreted in bile. However, impaired liver function can lead to its accumulation in the bloodstream, resulting in hepatogenous (or secondary) photosensitization, a severe dermatitis triggered by exposure to sunlight.[1][2] This guide provides a detailed examination of the biochemical pathways of this compound formation, its systemic fate, quantitative data on its accumulation, and detailed experimental protocols for its study. Understanding these mechanisms is critical for developing diagnostic, preventative, and therapeutic strategies to mitigate photosensitization in livestock.
Biochemical Pathway of this compound Formation
The formation of this compound is a direct consequence of the microbial fermentation of ingested plant matter in the rumen.
-
Ingestion of Chlorophyll : Herbivores consume significant quantities of chlorophyll through fresh forage.
-
Microbial Degradation : In the anaerobic environment of the rumen, a complex consortium of bacteria, protozoa, and fungi metabolizes the plant material.[3] During this process, the magnesium atom and phytol tail are cleaved from the chlorophyll molecule.
-
Conversion to this compound : The resulting porphyrin structure is converted by microbial action into this compound, which is a phototoxic metabolite.[4][5] This conversion is a normal part of the digestive process.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 3. Ruminant Liver & Photosensitisation | REID Stockfeeds [reidstockfeeds.com.au]
- 4. Hepatogenous Photosensitivity Outbreak after Coccidiosis in Grazing Holstein Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thevetgroup.com.au [thevetgroup.com.au]
An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of Phylloerythrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and subsequent subcellular distribution of phylloerythrin, a potent photosensitizer. The information presented herein is critical for the development of this compound-based therapeutic strategies, particularly in the field of photodynamic therapy (PDT).
Introduction to this compound
This compound is a fluorescent porphyrin compound derived from the bacterial metabolism of chlorophyll in the digestive tract of herbivores.[1] In the context of PDT, a treatment modality that utilizes a photosensitizing agent, light, and oxygen to induce cell death, this compound's phototoxic properties are of significant interest.[2][3] When activated by light, this compound can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can lead to cellular damage and apoptosis or necrosis.[1] Understanding how this molecule enters cells and where it accumulates is paramount for optimizing its therapeutic efficacy and minimizing off-target effects.
Cellular Uptake of this compound
In a typical in vitro study using Chinese hamster lung fibroblast (V79) cells, the cellular uptake of this compound was observed to be nearly complete after approximately 10 hours of incubation.[4] The initial uptake within the first hour of incubation demonstrated an almost linear increase with time.[5]
Subcellular Localization
Once inside the cell, the distribution of this compound is not uniform. Fluorescence microscopy reveals a granular, extranuclear localization pattern, with the photosensitizer dispersed throughout the cytoplasm.[5] More specific investigations using subcellular marker enzymes have pinpointed the primary sites of accumulation to be the Golgi apparatus and mitochondria.[4][5]
This was determined by assessing the activity of marker enzymes for various organelles after photodynamic treatment. The enzymes for the Golgi apparatus (UDP galactosyl transferase) and mitochondria (cytochrome-c oxidase) were significantly inactivated, indicating a high concentration of this compound in these organelles.[4][5] Conversely, marker enzymes for lysosomes (β-N-acetyl-D-glucosaminidase) and the endoplasmic reticulum (NADPH cytochrome-c reductase) were not significantly affected, suggesting minimal localization in these compartments.[4][5] The localization of photosensitizers in mitochondria and the endoplasmic reticulum is known to be a potential trigger for apoptosis.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectral properties and cellular interactions of this compound.
Table 1: Spectral Properties of this compound
| Property | In DMSO | In V79 Cells |
| Fluorescence Excitation Maximum (Soret Band) | 418 nm | 422 nm |
| Fluorescence Emission Peaks | 643 nm, 706 nm | 650 nm, 712 nm |
Data sourced from studies on Chinese hamster lung fibroblast (V79) cells.[4][5]
Table 2: Cellular Uptake and Localization Parameters
| Parameter | Value/Observation | Cell Line |
| Incubation Time for Complete Uptake | ~10 hours | V79 |
| Uptake Mechanism | Diffusion-mediated | V79 |
| Primary Subcellular Localization | Golgi apparatus, Mitochondria | V79 |
| Secondary/Minor Localization | Lysosomes, Endoplasmic Reticulum | V79 |
Data based on fluorescence microscopy and subcellular marker enzyme inactivation assays.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound's cellular behavior.
5.1. Cell Culture and this compound Labeling
-
Cell Line: Chinese hamster lung fibroblast (V79) cells are commonly used.
-
Culture Conditions: Cells are cultured in monolayers in appropriate cell culture flasks or plates.
-
This compound Preparation: A stock solution of this compound is prepared in dimethylsulfoxide (DMSO). For experiments, this stock is diluted in the culture medium to the desired final concentration (e.g., 0.25 µg/ml).[4]
-
Labeling: The culture medium is replaced with the this compound-containing medium, and the cells are incubated for the desired duration (e.g., up to 24 hours for uptake studies).[5]
5.2. Fluorescence Spectroscopy
-
Instrumentation: A luminescence spectrometer equipped with a red-sensitive photomultiplier is used.[4]
-
Sample Preparation:
-
For measurements in solution, this compound is diluted in DMSO.
-
For intracellular measurements, V79 cells are incubated with this compound, washed to remove extracellular dye, and then analyzed.
-
-
Data Acquisition:
-
Excitation Spectra: The emission wavelength is fixed (e.g., 650 nm), and the excitation wavelength is scanned to determine the Soret band.
-
Emission Spectra: The excitation wavelength is fixed at the Soret band maximum (e.g., 422 nm in cells), and the emission spectrum is recorded.[5]
-
5.3. Cellular Uptake Assay (Fluorescence Microscopy)
-
Cell Seeding: V79 cells are seeded on coverslips in a petri dish and allowed to attach overnight.
-
Incubation: Cells are incubated with this compound (e.g., 0.25 µg/ml) for various time points at both 37°C and 0°C.[4]
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Fixation: Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Microscopy: The coverslips are mounted on microscope slides, and the intracellular fluorescence of this compound is visualized using a fluorescence microscope with appropriate filter sets.
5.4. Subcellular Localization by Enzyme Inactivation Assay
-
Cell Preparation: V79 cells are incubated with this compound (e.g., 0.25 µg/ml) for a sufficient time to allow uptake (e.g., 18 hours), followed by a 1-hour incubation in a sensitizer-free medium.[5]
-
Photodynamic Treatment: The cells are exposed to blue light at a specified fluence rate (e.g., 9.0 mW/cm²).[4]
-
Cell Lysis: Immediately after light exposure, the cells are harvested and lysed to release their subcellular components.
-
Enzyme Activity Measurement: The activities of the following marker enzymes are measured using established biochemical assays:
-
Data Analysis: The enzyme activities in the treated cells are compared to those in untreated control cells to determine the extent of inactivation.
Visualizations
Experimental Workflow for Subcellular Localization
Caption: Workflow for determining the subcellular localization of this compound.
Cellular Fate of this compound
Caption: Cellular uptake and primary localization sites of this compound.
Signaling Pathways
While the direct signaling pathways initiated by this compound-mediated PDT are a complex area of ongoing research, the localization of the photosensitizer provides clues to the potential mechanisms of cell death. The accumulation in mitochondria, the powerhouse of the cell and a key regulator of apoptosis, is particularly significant. Damage to mitochondrial membranes can lead to the release of cytochrome c, initiating the caspase cascade and programmed cell death. Similarly, stress induced in the Golgi apparatus can also trigger apoptotic pathways. The lack of significant lysosomal localization suggests that lysosomal membrane permeabilization may not be a primary mechanism of cell death in this case.
This guide provides a foundational understanding of the cellular pharmacokinetics of this compound. Further research is warranted to fully elucidate the downstream signaling events following its photoactivation and to leverage this knowledge for the rational design of more effective photodynamic therapies.
References
- 1. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Mechanism of Phylloerythrin-Induced Photosensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phylloerythrin, a porphyrin-derived photosensitizer, is the causative agent of hepatogenous photosensitization, a condition of significant veterinary importance. Upon accumulation in the skin and subsequent exposure to light, this compound initiates a cascade of phototoxic reactions, leading to severe cellular damage. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound-induced photosensitization. It details the formation and metabolism of this compound, its cellular uptake and subcellular localization, the generation of reactive oxygen species, and the ensuing signaling pathways that culminate in cell death. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating photodynamic therapy and related fields.
Introduction
Photosensitization is a process in which a photosensitizing agent, upon absorption of light energy, induces chemical changes in another molecule. In biological systems, this can lead to cellular damage and, in severe cases, tissue necrosis. This compound is a potent endogenous photosensitizer that is a metabolic byproduct of chlorophyll. Under normal physiological conditions, it is efficiently cleared by the liver. However, in cases of hepatic dysfunction, this compound accumulates in the bloodstream and subsequently in the skin.[1][2][3] Exposure to sunlight then triggers a phototoxic cascade, resulting in the clinical signs of photosensitization.[4] Understanding the intricate mechanisms of this process is crucial for developing therapeutic interventions and for harnessing the phototoxic properties of porphyrins in applications such as photodynamic therapy (PDT).
Physicochemical Properties and Formation of this compound
This compound is a dicarboxylic porphyrin that exhibits strong absorption in the visible spectrum, a prerequisite for a photosensitizer. Its lipophilic nature facilitates its diffusion across cellular membranes.[5]
Formation: this compound is derived from the chlorophyll in ingested plant material. In the digestive tract of herbivores, microbial degradation removes the magnesium atom and the phytol tail from chlorophyll, converting it to pheophytin and then to pheophorbide. Further metabolic processes result in the formation of this compound, which is absorbed into the portal circulation.[4][5]
Metabolism and Accumulation: A healthy liver efficiently extracts this compound from the portal blood and excretes it into the bile.[1][6] In cases of liver damage, this excretory pathway is impaired, leading to the accumulation of this compound in the systemic circulation and its deposition in peripheral tissues, particularly the skin.[1][2][3]
Cellular Uptake and Subcellular Localization
Studies have shown that this compound is taken up by cells via a diffusion-mediated pathway.[7][8] Its intracellular distribution is not uniform; it has been found to localize predominantly in the membranes of the Golgi apparatus and mitochondria.[7][9] This specific localization is critical as it places the photosensitizer in close proximity to vital cellular machinery, which become the primary targets of photodamage.
The Core Mechanism: Photodynamic Action and Reactive Oxygen Species (ROS) Generation
The central event in this compound-induced photosensitization is the generation of reactive oxygen species (ROS) upon light activation. This process, known as photodynamic action, can proceed via two main pathways:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate molecule, transferring an electron or hydrogen atom to form radicals and radical ions. These can then react with molecular oxygen to produce superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).
-
Type II Reaction: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[10] It is estimated that one molecule of a phototoxin can produce 10³ to 10⁵ molecules of singlet oxygen before it is degraded.[10]
This compound is known to be an efficient producer of singlet oxygen, making the Type II reaction the predominant mechanism of its phototoxicity.[11] Singlet oxygen is a potent oxidizing agent that can readily react with and damage a wide range of biological molecules, including lipids, proteins, and nucleic acids.[8]
Cellular Consequences of this compound-Induced Oxidative Stress
The ROS generated by photoactivated this compound initiate a cascade of damaging cellular events:
-
Lipid Peroxidation: The double bonds in unsaturated fatty acids within cellular membranes are highly susceptible to attack by singlet oxygen, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, increases permeability, and can lead to cell lysis.
-
Protein Damage: Amino acid residues in proteins, particularly cysteine, methionine, tryptophan, tyrosine, and histidine, are readily oxidized by ROS. This can lead to enzyme inactivation, disruption of protein structure and function, and the formation of protein aggregates.
-
DNA Damage: While this compound does not intercalate into DNA, the diffusible ROS it generates can cause oxidative damage to DNA bases, particularly guanine, and induce single- and double-strand breaks.
Signaling Pathways of Cell Death
The extensive cellular damage induced by this compound-mediated photosensitization ultimately triggers programmed cell death pathways, primarily apoptosis and necrosis. The specific pathway activated depends on the severity of the photodamage and the cellular context.
Apoptosis
At lower doses of photodamage, apoptosis is often the predominant mode of cell death. Key events in this compound-induced apoptosis include:
-
Mitochondrial Damage: As this compound localizes to mitochondria, these organelles are a primary target. ROS-induced damage to the mitochondrial membranes can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
-
Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of the apoptotic threshold. Photodamage can lead to the upregulation of pro-apoptotic proteins and the downregulation or inactivation of anti-apoptotic proteins.
-
Calcium Signaling: Oxidative stress can disrupt intracellular calcium homeostasis, leading to an influx of calcium from the extracellular space and its release from intracellular stores like the endoplasmic reticulum. Elevated cytosolic calcium can activate various downstream effectors, including calpains and caspases, that contribute to apoptosis.[12]
Necrosis
At higher doses of photodamage, the cellular damage may be too extensive for the ordered process of apoptosis to proceed, leading to necrosis. Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents into the surrounding tissue, which can trigger an inflammatory response.
Quantitative Data
| Parameter | Value | Reference |
| This compound Spectral Properties (in DMSO) | [7][8] | |
| Excitation Maximum (Soret band) | 418 nm | [7][8] |
| Emission Maxima | 643 nm, 706 nm | [7][8] |
| This compound Spectral Properties (in V79 cells) | [7][8][9] | |
| Excitation Maximum (Soret band) | 422 nm | [7][8][9] |
| Emission Maxima | 650 nm, 712 nm | [7][8][9] |
| Cellular Uptake (V79 cells) | [7][8] | |
| Incubation time for complete uptake | ~10 hours | [7][8] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not definitively reported for this compound. This value is crucial for quantifying the photosensitizing efficiency and can be determined experimentally. |
Experimental Protocols
Protocol for Determining Singlet Oxygen Quantum Yield
Principle: The singlet oxygen quantum yield (ΦΔ) is determined by comparing the rate of photooxidation of a singlet oxygen acceptor in the presence of the sample photosensitizer to that in the presence of a reference photosensitizer with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used acceptor that is bleached upon reaction with singlet oxygen.
Materials:
-
This compound
-
Reference photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in ethanol)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a narrow bandpass filter corresponding to the absorption maximum of the photosensitizers
-
Cuvettes
-
Solvent (e.g., ethanol or DMSO)
Procedure:
-
Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare two sets of solutions in cuvettes, one for this compound and one for the reference, each containing a concentration of the photosensitizer that gives a similar absorbance at the irradiation wavelength. Add DPBF to each cuvette at a concentration that gives an absorbance of ~1 at its absorption maximum (~410 nm).
-
Irradiate each solution with the light source for specific time intervals.
-
After each irradiation interval, record the absorbance spectrum of the solution and monitor the decrease in the DPBF absorbance at its maximum.
-
Plot the natural logarithm of the DPBF absorbance versus time for both the this compound and the reference. The slope of this plot is proportional to the rate of DPBF photooxidation.
-
Calculate the singlet oxygen quantum yield of this compound using the following equation: ΦΔ (this compound) = ΦΔ (reference) × [slope (this compound) / slope (reference)] × [F (reference) / F (this compound)] where F is the photophysics correction factor, calculated as 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.
Protocol for Assessing Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified incubation time.
-
Wash the cells with PBS and replace with fresh medium.
-
Expose the cells to a light source at a specific wavelength and dose. Include dark controls (cells treated with this compound but not exposed to light) and untreated controls.
-
After light exposure, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol for Distinguishing Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter necrotic and late apoptotic cells with compromised membrane integrity.[13]
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Induce photosensitization in cells as described in the MTT assay protocol.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive (less common)
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-induced photosensitization.
Experimental Workflow
Caption: General experimental workflow for studying this compound photosensitization.
Conclusion
This compound-induced photosensitization is a complex process initiated by the accumulation of this potent photosensitizer in the skin, followed by light activation and the generation of cytotoxic reactive oxygen species. The subsequent oxidative stress leads to widespread cellular damage, culminating in cell death through apoptosis or necrosis. A thorough understanding of these mechanisms is not only vital for managing hepatogenous photosensitization in animals but also provides valuable insights for the development of novel photosensitizers and protocols for photodynamic therapy in human medicine. Further research to precisely quantify the photophysical properties of this compound and to elucidate the intricate details of the downstream signaling pathways will continue to advance this field.
References
- 1. Apoptosis vs Necrosis [cyto.purdue.edu]
- 2. Optical Measurement of Changes in Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. researchgate.net [researchgate.net]
- 6. biotna.net [biotna.net]
- 7. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 9. researchgate.net [researchgate.net]
- 10. Photosensitisation diseases of animals: Classification and a weight of evidence approach to primary causes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
- 13. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Phylloerythrin: A Technical Guide to a Natural Porphyrin Photosensitizer for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) represents a promising, minimally invasive therapeutic modality for various malignancies and non-oncological conditions.[1][2] The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) in the presence of oxygen.[3][4] Phylloerythrin, a natural porphyrin derived from the metabolic breakdown of chlorophyll in herbivores, has emerged as a potent photosensitizer.[5] It is the primary agent responsible for hepatogenous photosensitization in livestock, a condition where liver damage leads to its accumulation in the skin, causing severe phototoxicity upon exposure to sunlight.[6][7][8] This inherent photodynamic activity positions this compound as a compelling candidate for clinical development in PDT. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, photophysical properties, and preclinical efficacy, along with standardized experimental protocols for its evaluation.
The Photodynamic Mechanism of this compound
The therapeutic effect of this compound in PDT is governed by the interplay of three essential components: the photosensitizer itself, light, and molecular oxygen.[4][9] The process is initiated when this compound absorbs photons from a light source, transitioning from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁). From this state, it can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).[1][10]
The triplet-state this compound can then trigger two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate molecule, transferring a hydrogen atom or an electron to form radicals. These radicals then react with molecular oxygen to produce ROS such as superoxide anion and hydroxyl radicals.[10]
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂).[10][11] This is the predominant pathway for most porphyrin-based photosensitizers in PDT.
These generated ROS, particularly singlet oxygen, are highly reactive and have a short lifetime, ensuring that their cytotoxic effects are confined to the illuminated tissue where the photosensitizer has accumulated.[12][13] The ROS indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to vascular shutdown and direct killing of tumor cells through apoptosis and necrosis.[4][14]
References
- 1. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merriam-webster.com [merriam-webster.com]
- 6. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 7. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitisation diseases of animals: Classification and a weight of evidence approach to primary causes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photosensitization induced reactive oxygen species and oxidative damage in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phylloerythrin Extraction from Bovine Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phylloerythrin, a photodynamic porphyrin derived from chlorophyll metabolism, is a key biomarker for hepatogenous photosensitization in ruminants, including cattle. Under normal physiological conditions, this compound is efficiently cleared from the bloodstream by the liver and excreted in bile. However, impaired liver function can lead to its accumulation in the circulatory system. When exposed to ultraviolet (UV) light, circulating this compound can cause severe skin lesions and photosensitivity.[1][2][3][4][5] The accurate measurement of this compound in bovine plasma is therefore a critical diagnostic tool for assessing liver health and investigating photosensitization events.
This document provides a detailed protocol for the extraction of this compound from bovine plasma, suitable for subsequent quantitative analysis by spectrofluorometry or high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The concentration of this compound in bovine plasma is a direct indicator of liver function and the risk of photosensitization. The following table summarizes typical this compound concentrations found in bovine and ovine plasma under different health statuses.
| Animal | Health Status | This compound Concentration | Unit | Reference |
| Cattle | Healthy | 0.05 (SD 0.03) | µmol/L | [6] |
| Cattle | Facial Eczema (Photosensitive) | 0.4 - 1.8 | µM | |
| Sheep | Healthy | < 0.05 | µg/mL | [7] |
| Sheep | Healthy | < 0.1 | µmol/L | [8] |
| Sheep | Clinical Photosensitization | > 0.3 | µg/mL | [7] |
| Sheep | Facial Eczema (Photosensitive) | 0.9 - 2.8 | µM | |
| Sheep | Experimentally Induced Photosensitization | up to 4.9 | µmol/L | [8] |
Experimental Protocol: this compound Extraction from Bovine Plasma
This protocol details a liquid-liquid extraction method for the isolation of this compound from bovine plasma, adapted from methods for porphyrin extraction. This procedure is designed to deproteinize the plasma and efficiently partition the lipophilic this compound into an organic solvent phase.
Materials and Reagents:
-
Bovine plasma (collected in EDTA or heparin tubes)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 15% (w/v) in water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
Fume hood
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from bovine subjects into tubes containing EDTA as an anticoagulant.
-
Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 10 minutes to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells. Hemolyzed samples should be avoided as they can interfere with spectrofluorometric analysis.
-
Use fresh plasma immediately or store aliquots at -20°C to -80°C in polypropylene tubes, protected from light, until analysis. Avoid repeated freeze-thaw cycles.
-
-
Protein Precipitation and Extraction:
-
In a 1.5 mL microcentrifuge tube, add 500 µL of bovine plasma.
-
Add 250 µL of DMSO to the plasma sample.
-
Add 250 µL of 15% TCA solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean microcentrifuge tube. Be careful not to disturb the protein pellet.
-
-
Solvent Evaporation (Optional, for concentration):
-
For samples with expected low concentrations of this compound, the solvent can be evaporated under a gentle stream of nitrogen gas in a fume hood to concentrate the analyte.
-
Reconstitute the dried extract in a known, smaller volume of a suitable solvent for analysis (e.g., methanol or the initial mobile phase for HPLC).
-
-
Analysis:
-
The resulting extract is now ready for quantitative analysis.
-
For Spectrofluorometry: Measure the fluorescence of the extract. This compound has a characteristic fluorescence spectrum with an excitation maximum at approximately 425 nm and emission maxima at around 644 nm to 650 nm and 711 nm.[7]
-
For HPLC: The extract can be injected into an HPLC system for separation and quantification. A C18 column is often used for porphyrin analysis.
-
Experimental Workflow Diagram
References
- 1. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Phylloerythrin in Feces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phylloerythrin, a photodynamic porphyrin, is a microbial degradation product of chlorophyll in the digestive tract of herbivores.[1] Under normal physiological conditions, it is absorbed from the gut, conjugated in the liver, and excreted via the bile.[1][2] However, impaired liver function can lead to the accumulation of this compound in the bloodstream and subsequently in the skin.[1] Upon exposure to sunlight, this compound can cause severe photosensitization, a condition characterized by skin lesions and inflammation.[2] Therefore, the quantification of this compound in feces can be a valuable non-invasive tool for studying chlorophyll metabolism, gut microbiome activity, and hepatobiliary function in livestock and other herbivores.
This document provides a detailed protocol for the quantification of this compound in fecal samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Experimental Protocols
Principle
This method involves the extraction of this compound from a fecal matrix, followed by separation and quantification using reversed-phase HPLC with a fluorescence detector. The fluorescence properties of this compound allow for sensitive and selective detection.
Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
Chloroform (analytical grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
0.45 µm syringe filters (PTFE or similar solvent-resistant membrane)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Homogenizer (e.g., bead beater, stomacher, or mortar and pestle)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
Analytical balance
-
pH meter
-
Standard laboratory glassware
Sample Preparation and Extraction
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects from the complex fecal sample.
-
Sample Homogenization :
-
Weigh approximately 0.5-1.0 g of wet feces into a centrifuge tube.
-
Lyophilize (freeze-dry) the sample for 24-48 hours to determine the dry weight and to facilitate extraction.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol or a methanol:chloroform mixture) to the lyophilized sample.
-
Homogenize the sample thoroughly using a bead beater, stomacher, or by grinding with a mortar and pestle.
-
-
Solvent Extraction :
-
After homogenization, vortex the sample mixture for 2 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid fecal matter.
-
Carefully decant the supernatant into a clean tube.
-
To improve recovery, the extraction can be repeated on the pellet, and the supernatants can be pooled.
-
-
Clean-up and Concentration :
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex thoroughly to dissolve the residue. This reconstituted sample is now ready for HPLC analysis.
-
HPLC Method Parameters
The following are recommended starting conditions for the HPLC analysis, which should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 1 M Ammonium acetate buffer (pH 5.16) |
| Mobile Phase B | Acetonitrile:Methanol (e.g., 70:30 v/v) |
| Gradient | Start with a suitable proportion of A and B, then increase the percentage of B over time to elute this compound. A typical gradient might be: 0-2 min: 80% A, 20% B; 2-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20-25 min: return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation: 425 nm, Emission: 644 nm |
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to standard guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of this compound standards. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by the method. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by spiking a blank fecal matrix with known concentrations of this compound and calculating the percentage recovery. | 80-120% recovery |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity analysis and comparison of retention times with a pure standard. |
Data Presentation
The following tables are templates for presenting quantitative data obtained from the analysis.
Table 1: HPLC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range (µg/mL) | 0.1 - 10.0 |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
| Accuracy (Recovery %) | 95.2 ± 4.5% |
| Precision (Repeatability RSD %) | < 5% |
| Precision (Intermediate RSD %) | < 8% |
Table 2: Illustrative this compound Concentrations in Fecal Samples
Note: The following data is for illustrative purposes and may not represent true experimental values.
| Sample ID | Animal Species | Condition | This compound Concentration (µg/g dry weight) |
| F001 | Bovine | Healthy | 15.2 |
| F002 | Bovine | Healthy | 12.8 |
| F003 | Ovine | Suspected Photosensitization | 45.7 |
| F004 | Ovine | Suspected Photosensitization | 52.3 |
| F005 | Caprine | Healthy | 18.9 |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound in feces is depicted below.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Photosensitization
The following diagram illustrates the relationship between chlorophyll ingestion, this compound formation, and the development of hepatogenous photosensitization.
Caption: Pathway of hepatogenous photosensitization.
References
Application Notes & Protocols for Phylloerythrin Detection in Tissue via Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of phylloerythrin in tissue samples using fluorescence spectroscopy. This technique offers a sensitive and specific method for researchers investigating hepatogenous photosensitization, studying the pharmacokinetics of potential therapeutic agents that may affect liver function, and for drug development professionals assessing compound toxicity.
Introduction
This compound, a photodynamic porphyrin, is a metabolic byproduct of chlorophyll.[1][2] Under normal physiological conditions, it is efficiently cleared from the bloodstream by the liver and excreted in bile.[1] However, liver damage can impair this process, leading to the accumulation of this compound in the circulatory system and subsequently in tissues, particularly the skin.[1][3][4] Upon exposure to sunlight, this compound becomes activated, triggering a phototoxic reaction that results in cellular damage and the clinical signs of photosensitization.[3][4]
Fluorescence spectroscopy is a highly sensitive and specific analytical technique well-suited for the detection and quantification of fluorescent molecules like this compound.[5][6][7] This method relies on the principle that a fluorophore, when excited by light of a specific wavelength, will emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the fluorophore, allowing for quantitative analysis.[6] In the context of drug development, monitoring this compound levels can serve as a biomarker for hepatotoxicity induced by novel therapeutic compounds.[8][9]
Quantitative Data
The following tables summarize the key spectral properties and reported concentration ranges of this compound relevant for its detection in biological samples.
Table 1: Spectral Properties of this compound
| Solvent/Environment | Excitation Maximum (nm) | Emission Maxima (nm) |
| Dimethyl sulfoxide (DMSO) | 418 | 643, 706 |
| V79 Fibroblast Cells | 422 | 650, 712 |
| Plasma/Serum (Sheep) | 425 | 650, 711 |
| Skin (Sheep) | Not Specified | 650, 670, 711 |
| Standard in Methanol | 425 | 644 |
Data compiled from sources[10][11][12][13][14].
Table 2: Reported this compound Concentrations in Plasma/Serum
| Condition | Species | Concentration (µg/mL) |
| Clinically Healthy | Sheep | < 0.05 |
| Onset of Clinical Photosensitization | Sheep | > 0.3 |
Data compiled from source[12].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of this compound accumulation and the general experimental workflow for its detection in tissue.
Experimental Protocols
The following are detailed protocols for the extraction and fluorometric quantification of this compound from tissue samples. These protocols are based on methodologies described in the scientific literature.[10][12][13]
Protocol 1: this compound Extraction and Quantification from Plasma/Serum
This protocol is adapted from methods used for measuring this compound in sheep plasma.[12][13]
Materials:
-
Blood collection tubes (with anticoagulant for plasma, or without for serum)
-
Centrifuge
-
Micropipettes and tips
-
Quartz cuvettes (1 ml)
-
Spectrofluorometer
-
This compound standard (for calibration curve)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into appropriate tubes.
-
To obtain plasma, centrifuge the blood sample (e.g., at 2000 x g for 15 minutes at 4°C).
-
To obtain serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge as above.
-
Carefully collect the plasma or serum supernatant.
-
-
Fluorometric Measurement:
-
Set the spectrofluorometer to an excitation wavelength of 425 nm.[12]
-
Set the emission scan range from 600 nm to 750 nm.
-
Blank the instrument using a sample of plasma or serum from a clinically healthy, non-photosensitive animal.
-
Place the test plasma or serum sample in a quartz cuvette and record the fluorescence emission spectrum.
-
The characteristic emission peaks for this compound should be observed at approximately 650 nm and 711 nm.[12]
-
-
Quantification:
-
Prepare a stock solution of this compound standard in DMSO.
-
Create a series of dilutions of the this compound standard in control plasma or serum to generate a standard curve.
-
Measure the fluorescence intensity of each standard at the peak emission wavelength (e.g., 650 nm).
-
Plot the fluorescence intensity versus the known this compound concentration to create a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their fluorescence intensity on the standard curve.
-
A this compound concentration exceeding 0.3 µg/ml in sheep plasma is indicative of photosensitization.[12]
-
Protocol 2: this compound Detection in Skin Tissue
This protocol is a qualitative or semi-quantitative method for detecting the presence of this compound in skin biopsies.[12][13]
Materials:
-
Skin biopsy punch
-
Microscope slides or thin glass plates
-
Spectrofluorometer with a front-surface or solid-sample holder (or a fiber-optic probe).[13]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Collection and Preparation:
-
Obtain a skin biopsy from an area of interest.
-
If necessary, wash the tissue sample gently with PBS to remove any surface contaminants.
-
For analysis, the skin sample can be fixed between two thin glass plates.[12]
-
-
Fluorometric Measurement:
-
Position the skin sample in the spectrofluorometer at a fixed angle to the excitation source.
-
Set the excitation wavelength to 422-425 nm.[13]
-
Scan the emission spectrum from approximately 600 nm to 750 nm.
-
In photosensitized animals, fluorescence emission peaks are expected at approximately 650, 670, and 711 nm.[12] The emission spectra in skin from healthy animals should not show these distinct this compound peaks.[12]
-
Protocol 3: this compound Extraction from Cultured Cells
This protocol is based on the methodology for studying this compound uptake in V79 fibroblasts.[10][11]
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Spectrofluorometer
-
Quartz cuvettes (1 ml)
Procedure:
-
Cell Lysis and Extraction:
-
Wash the cultured cells with PBS to remove any extracellular this compound.
-
Lyse the cells by adding a known volume of DMSO.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate to ensure complete extraction of this compound.
-
Centrifuge the lysate to pellet any cellular debris.
-
-
Fluorometric Measurement:
-
Quantification:
-
For quantitative measurements, a standard addition method can be employed.[10]
-
Add a known amount of this compound standard in DMSO to the sample to increase the fluorescence by 50-100%.[10]
-
The initial concentration in the sample can be calculated based on the increase in fluorescence.
-
Alternatively, a standard curve of this compound in DMSO can be prepared for quantification.
-
Applications in Drug Development
The detection of this compound in tissues using fluorescence spectroscopy has important applications in the field of drug development:
-
Hepatotoxicity Screening: New drug candidates can be screened for their potential to cause liver damage by monitoring for an increase in this compound levels in animal models. This provides an early indicator of hepatotoxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The accumulation of this compound can be used as a biomarker to study the PK/PD of hepatotoxic compounds.
-
Mechanism of Action Studies: For compounds that are known to cause liver damage, measuring this compound levels can help to elucidate the mechanism of toxicity.
By providing a sensitive and quantitative measure of a key biomarker of liver dysfunction, fluorescence spectroscopy for this compound detection is a valuable tool for ensuring the safety and efficacy of new therapeutic agents.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Toxicologic aspects of photosensitization in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Data reduction methods for application of fluorescence correlation spectroscopy to pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phylloerythrin as a Biomarker for Cholestatic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phylloerythrin, a fluorescent porphyrin derived from the microbial degradation of chlorophyll in the digestive tract of herbivores, is emerging as a sensitive and specific biomarker for cholestatic liver disease.[1][2][3] Under normal physiological conditions, this compound is absorbed from the gut, taken up by hepatocytes, and efficiently excreted into the bile.[1] However, in cholestatic conditions, where bile flow is impaired, this compound accumulates in the bloodstream, leading to photosensitization, a condition characterized by severe skin lesions upon exposure to sunlight.[1][4] This accumulation is a direct consequence of the liver's inability to excrete this compound, making its measurement in plasma or serum a valuable tool for diagnosing and monitoring cholestatic liver injury.[3][5]
These application notes provide detailed protocols for the quantification of this compound in biological samples and summarize the current understanding of its metabolism and its utility as a biomarker in research and drug development.
Data Presentation
The following tables summarize quantitative data on this compound concentrations in the plasma/serum of various species, illustrating the significant increase observed in animals with cholestatic liver disease.
Table 1: Plasma/Serum this compound Concentrations in Healthy vs. Cholestatic Animals
| Species | Condition | This compound Concentration (µg/mL) | This compound Concentration (µM) | Reference |
| Sheep | Healthy | < 0.05 | < 0.1 | [6][7] |
| Sheep | Clinical Photosensitization | > 0.3 | > 0.3 | [6][7] |
| Sheep (Facial Eczema) | Photosensitized | - | 0.9 to 2.8 | [8][9] |
| Cattle (Facial Eczema) | Photosensitized | - | 0.4 to 1.8 | [8][9] |
Table 2: Correlation of Plasma this compound with Liver Injury Markers in Experimentally Induced Cholestasis in Sheep
| Days Post-Dosing (Sporidesmin) | Mean Plasma this compound (µM) | Mean Plasma GGT Activity (U/L) | Mean Plasma Bilirubin (µmol/L) |
| -2 | < 0.1 | < 50 | < 5 |
| 7 | ~1.5 | ~400 | ~15 |
| 14 | ~3.0 | ~700 | ~25 |
| 25 | ~4.0 | ~800 | ~30 |
Data extrapolated from studies on facial eczema in sheep.[7]
Signaling Pathways and Experimental Workflows
This compound Metabolism and Excretion Pathway
The following diagram illustrates the pathway of this compound from ingestion to excretion and its accumulation in cholestatic liver disease.
Caption: Metabolism and excretion of this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the analysis of this compound in biological samples.
Caption: Workflow for this compound analysis.
Experimental Protocols
Protocol 1: Spectrofluorometric Quantification of this compound in Plasma/Serum
This protocol is adapted from validated methods for the analysis of this compound in sheep and cattle plasma.[6][7][8][9]
1. Principle: this compound is a fluorescent molecule that can be quantified by measuring its fluorescence emission at a specific wavelength after excitation at its maximum absorption wavelength.
2. Materials and Reagents:
-
This compound standard (if available, otherwise relative quantification can be performed)
-
Methanol, HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Fluorometer with excitation and emission wavelength scanning capabilities
-
Quartz cuvettes
3. Sample Collection and Handling:
-
Collect whole blood in heparinized or EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis. Avoid hemolysis, as it can interfere with the assay.[8][9]
4. Standard Curve Preparation (if standard is available):
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution in a mixture of methanol and control plasma (from a healthy animal not exposed to chlorophyll-rich diets) to create a standard curve ranging from 0.1 to 10 µg/mL.
5. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 900 µL of methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
6. Spectrofluorometric Analysis:
-
Set the fluorometer to scan for the optimal excitation and emission wavelengths. The reported maxima for this compound in plasma are approximately 425 nm for excitation and 650 nm for emission.[6]
-
Transfer the supernatant from the prepared samples and standards to a quartz cuvette.
-
Measure the fluorescence intensity at the determined optimal wavelengths.
7. Data Analysis:
-
Subtract the fluorescence of a blank sample (methanol and control plasma) from all readings.
-
If a standard curve was used, plot the fluorescence intensity versus the this compound concentration and determine the concentration of the unknown samples using the regression equation.
-
If no standard is available, results can be expressed as relative fluorescence units.
Protocol 2: HPLC with Fluorescence Detection for this compound Quantification
This protocol is a generalized method for porphyrin analysis adapted for this compound, based on established HPLC methods for similar compounds.[10][11][12][13][14]
1. Principle: High-Performance Liquid Chromatography (HPLC) separates this compound from other plasma components based on its physicochemical properties. A fluorescence detector provides sensitive and specific detection.
2. Materials and Reagents:
-
This compound standard
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium acetate
-
Acetic acid
-
Water, HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a gradient pump, autosampler, and fluorescence detector
3. Sample Preparation:
-
Follow the same sample collection and protein precipitation steps as in Protocol 1 (steps 3 and 5).
-
After centrifugation, filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase A: 1 M Ammonium acetate buffer, pH 5.2
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 80% A, 20% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation: 425 nm
-
Emission: 650 nm
-
5. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the peak area and determine the concentration of this compound in the samples by comparing it to the standard curve.
Protocol 3: Extraction of this compound from Liver Tissue
This protocol provides a general procedure for the extraction of porphyrins from tissue, which can be applied to this compound.[10][15][16][17][18]
1. Principle: Tissue homogenization in an appropriate solvent system disrupts the cells and solubilizes this compound, which can then be separated from the tissue debris by centrifugation.
2. Materials and Reagents:
-
Liver tissue samples, frozen in liquid nitrogen and stored at -80°C
-
Homogenization buffer: PBS with protease inhibitors
-
Methanol or acetone
-
Dounce or Potter-Elvehjem homogenizer
-
Sonicator
-
Refrigerated centrifuge
3. Procedure:
-
Weigh the frozen liver tissue (approximately 100 mg).
-
Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.
-
Homogenize the tissue on ice using a Dounce or Potter-Elvehjem homogenizer until no large pieces are visible.
-
Further disrupt the cells by sonication on ice (e.g., 3 cycles of 15 seconds with 30-second intervals).
-
Add 4 volumes of cold methanol or acetone to the homogenate to precipitate proteins and extract the this compound.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the this compound.
-
The supernatant can then be analyzed by spectrofluorometry or HPLC as described in Protocols 1 and 2.
Conclusion
The quantification of this compound in plasma or serum is a valuable and direct method for assessing cholestatic liver disease in preclinical and research settings. The protocols provided here offer robust and sensitive approaches for its measurement. As a biomarker, this compound has the potential to aid in the development of new therapeutics for liver diseases by providing a clear and quantifiable indicator of biliary dysfunction. Further research is warranted to fully establish its clinical utility in various species and disease models.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. shareok.org [shareok.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. AHS - Current News [animalhealthsurveillance.agriculture.gov.ie]
- 5. livestockscience.in [livestockscience.in]
- 6. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. shimadzu.com [shimadzu.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. homogenizers.net [homogenizers.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols: In Vitro Phototoxicity of Phylloerythrin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phylloerythrin, a porphyrin-derived photosensitizer, has garnered significant interest in the field of photodynamic therapy (PDT) for cancer. As a metabolite of chlorophyll, it possesses favorable photophysical properties, including strong absorption in the visible light spectrum, leading to the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation. This application note provides a comprehensive overview of the in vitro phototoxicity of this compound against various cancer cell lines. It includes detailed experimental protocols for assessing its photodynamic efficacy and elucidates the underlying molecular mechanisms of cell death.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes hypothetical, yet realistic, quantitative data based on the known phototoxic potential of similar porphyrin-based photosensitizers. These values are intended to serve as a reference for experimental design and data interpretation.
| Cell Line | Cancer Type | This compound Conc. (µM) | Light Dose (J/cm²) | Wavelength (nm) | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 0.1 - 10 | 5 | 420 | 24 | ~1.5 |
| MCF-7 | Breast Cancer | 0.1 - 10 | 5 | 420 | 24 | ~2.0 |
| A549 | Lung Cancer | 0.1 - 10 | 5 | 420 | 24 | ~2.5 |
| HepG2 | Liver Cancer | 0.1 - 10 | 5 | 420 | 24 | ~1.8 |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. IC50 values are highly dependent on experimental conditions, including cell density, light source, and serum concentration in the culture medium. The values presented here are illustrative and should be determined empirically for each specific experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the in vitro evaluation of this compound's phototoxicity.
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Light source with a specific wavelength for this compound activation (e.g., around 420 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Incubation: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for a predetermined time (e.g., 24 hours) in the dark.
-
Light Irradiation: After incubation, wash the cells twice with 100 µL of PBS. Add 100 µL of fresh, serum-free medium to each well. Expose the plate to a light source at a specific wavelength and dose. A parallel plate should be kept in the dark as a control for dark toxicity.
-
MTT Incubation: Following irradiation, incubate the plates for a further 24-48 hours. Then, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound and light as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following PDT treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
Materials:
-
Cancer cells
-
This compound
-
Light source
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
DCFH-DA Loading: Before light exposure, wash the cells with PBS and incubate with 100 µL of DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Irradiation: Wash the cells with PBS to remove excess DCFH-DA and add 100 µL of fresh PBS or serum-free medium. Immediately expose the cells to light.
-
Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader at different time points post-irradiation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro phototoxicity of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Based on studies of this compound and other porphyrin-based photosensitizers, this compound is known to localize in mitochondria and the Golgi apparatus.[1] Upon photoactivation, it generates reactive oxygen species (ROS), which initiate a cascade of events leading to apoptosis.
Caption: Key steps in this compound-PDT induced apoptosis.
Conclusion
This compound demonstrates significant potential as a photosensitizer for the photodynamic therapy of cancer. Its ability to generate reactive oxygen species upon light activation leads to cancer cell death primarily through the induction of apoptosis. The provided protocols offer a standardized framework for the in vitro evaluation of this compound's phototoxic efficacy and for elucidating its mechanisms of action. Further research is warranted to establish a comprehensive profile of its activity against a broader range of cancer cell lines and to optimize treatment parameters for potential clinical applications.
References
Application Notes and Protocols for Phylloerythrin-Loaded Nanoparticles in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phylloerythrin, a metabolite of chlorophyll, is a potent photosensitizer with significant potential in photodynamic therapy (PDT).[1] PDT is a minimally invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[2][3][4] The therapeutic efficacy of photosensitizers like this compound is often limited by their poor water solubility and lack of target specificity, which can cause off-target toxicity.[3] Encapsulating this compound into nanoparticles offers a promising approach to overcome these limitations by enhancing its bioavailability, enabling targeted delivery to diseased tissues, and facilitating controlled release.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles for targeted drug delivery in preclinical research.
Data Presentation: Physicochemical Characteristics of Nanoparticles
The successful formulation of this compound-loaded nanoparticles is dependent on achieving optimal physicochemical properties. The following table summarizes key quantitative parameters that should be assessed during nanoparticle development.
| Parameter | Typical Range | Significance |
| Size (Hydrodynamic Diameter) | 50 - 200 nm | Influences in vivo distribution, circulation time, and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[6] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the nanoparticle population. A lower PDI suggests a more homogenous size distribution.[7] |
| Zeta Potential | -30 mV to +30 mV | Represents the surface charge of the nanoparticles, affecting their stability in suspension and interaction with cell membranes.[7][8] |
| Drug Loading Content (DLC %) | 1 - 10% | The weight percentage of the drug relative to the total weight of the nanoparticle.[9] |
| Encapsulation Efficiency (EE %) | > 70% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles
This protocol describes the synthesis of this compound-loaded nanoparticles using the nanoprecipitation method with a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water (anti-solvent)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA or Poloxamer 188.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of acetone into the water leads to the precipitation of the polymer, encapsulating the this compound.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated this compound and excess surfactant.
-
Resuspension and Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Size and Zeta Potential Measurement:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Method: UV-Visible Spectrophotometry.[9]
-
Procedure:
-
Standard Curve: Prepare a standard curve of known concentrations of this compound in a suitable solvent (e.g., acetone or methanol) by measuring their absorbance at the characteristic wavelength of this compound.
-
Quantification:
-
Lyse a known amount of lyophilized this compound-loaded nanoparticles using a suitable solvent to release the encapsulated drug.
-
Centrifuge the sample to pellet any insoluble polymer debris.
-
Measure the absorbance of the supernatant and determine the concentration of this compound using the standard curve.
-
-
Calculations:
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the nanoparticles over time.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and tumor microenvironments, respectively)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Place a known concentration of the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS (pH 7.4 or 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the amount of this compound released into the medium using UV-Visible spectrophotometry.
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Cellular Uptake and Phototoxicity Assessment
This protocol evaluates the uptake of this compound-loaded nanoparticles by cancer cells and the subsequent phototoxic effects.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)[3]
-
Cell culture medium and supplements
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
Fluorescence microscope or flow cytometer
-
MTT assay kit
-
Light source with a specific wavelength for this compound activation
Procedure:
-
Cellular Uptake:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with this compound-loaded nanoparticles and free this compound for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Visualize and quantify the cellular uptake of the fluorescent this compound using fluorescence microscopy or flow cytometry.
-
-
Phototoxicity (MTT Assay):
-
Following incubation with the nanoparticles, wash the cells and replace the medium with fresh medium.
-
Expose the cells to a specific wavelength of light for a defined duration to activate the this compound.
-
Include control groups that are not exposed to light ("dark toxicity").
-
After light exposure, incubate the cells for an additional 24-48 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: Signaling pathway of targeted drug delivery and photodynamic therapy using this compound nanoparticles.
Conclusion
The encapsulation of this compound into nanoparticles presents a viable strategy to enhance its therapeutic potential in photodynamic therapy. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and preclinical evaluation of these novel drug delivery systems. By systematically optimizing the nanoparticle formulations and rigorously assessing their biological activity, researchers can advance the development of more effective and targeted cancer therapies. Further in vivo studies are warranted to investigate the biodistribution, tumor accumulation, and therapeutic efficacy of this compound-loaded nanoparticles in relevant animal models.[11][12]
References
- 1. Toxicologic aspects of photosensitization in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutaneous photosensitivity of phototheranostic porphyrin–lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles as carriers of photosensitizers to improve photodynamic therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure | MDPI [mdpi.com]
- 11. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Phylloerythrin in Cell Culture
Introduction
Phylloerythrin, a fluorescent porphyrin derived from the breakdown of chlorophyll, is a potent photodynamic agent. In veterinary medicine, its accumulation in the bloodstream of herbivores due to liver dysfunction leads to photosensitization, a condition where exposure to sunlight causes severe skin damage[1][2][3]. Understanding the cellular mechanisms of this compound uptake, its subcellular localization, and the pathways leading to phototoxicity is crucial for developing potential therapeutic interventions and for harnessing its photodynamic properties in other applications, such as photodynamic therapy for cancer.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on mammalian cells in vitro. The protocols cover the preparation of this compound for cell culture use, methods to assess its cellular uptake and localization, and a protocol to evaluate its phototoxicity upon light exposure.
Data Summary
The following table summarizes quantitative data from studies on this compound, providing key parameters for experimental design.
| Parameter | Value | Cell Line/System | Source |
| This compound Concentration for In Vitro Studies | 0.25 µg/mL | V79 Chinese hamster lung fibroblasts | [4] |
| Incubation Time for Cellular Uptake | Uptake complete after ~10 hours | V79 Chinese hamster lung fibroblasts | [4][5] |
| 1 to 3 hours for significant intracellular accumulation | General photosensitizers in various cell lines | [5] | |
| Light Source for Phototoxicity Assay | Blue light | V79 Chinese hamster lung fibroblasts | [4] |
| Fluence Rate for Phototoxicity Assay | 9.0 mW/cm² | V79 Chinese hamster lung fibroblasts | [4] |
| Clinically Relevant Plasma Concentration (Photosensitization) | > 0.3 µg/mL | Sheep | [6] |
| Normal Plasma Concentration | < 0.05 µg/mL | Sheep | [6] |
| Fluorescence Excitation Maximum (in cells) | 422 nm | V79 Chinese hamster lung fibroblasts | [4] |
| Fluorescence Emission Maxima (in cells) | 650 nm and 712 nm | V79 Chinese hamster lung fibroblasts | [4] |
| Fluorescence Excitation Maximum (in DMSO) | 418 nm | - | [4] |
| Fluorescence Emission Maxima (in DMSO) | 643 nm and 706 nm | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Application
This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments. Due to its low water solubility, this compound is first dissolved in an organic solvent.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare a Stock Solution:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out a small amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 0.25 µg/mL) immediately before adding it to the cells[4].
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO without this compound) should be included in all experiments.
-
Protocol 2: Assessment of Cellular Uptake and Subcellular Localization of this compound
This protocol details the method for treating cells with this compound and observing its uptake and localization using fluorescence microscopy.
Materials:
-
Adherent mammalian cells (e.g., V79, C6 glioma)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
This compound working solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope with appropriate filters for this compound (Excitation: ~420 nm, Emission: ~650/710 nm)
-
Optional: Subcellular organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in a sub-confluent monolayer (60-70% confluency) on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.
-
-
This compound Incubation:
-
Sample Preparation for Microscopy:
-
After incubation, remove the this compound-containing medium.
-
Gently wash the cells twice with pre-warmed PBS to remove any extracellular this compound.
-
Add fresh, pre-warmed complete medium or PBS for imaging.
-
-
Fluorescence Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Use a DAPI filter set or similar (e.g., excitation around 420 nm) to excite the this compound and observe its intracellular red fluorescence (emission peaks at ~650 and 712 nm)[4].
-
Acquire images to document the intracellular distribution of the fluorescence signal. Studies indicate that this compound primarily localizes to the Golgi apparatus and mitochondria[4].
-
For co-localization studies, cells can be co-stained with organelle-specific trackers according to the manufacturer's instructions.
-
Protocol 3: Evaluation of this compound-Induced Phototoxicity
This protocol provides a method to assess the cytotoxic effects of this compound following exposure to light. Cell viability is measured using a standard assay such as the MTT or Neutral Red uptake assay.
Materials:
-
Mammalian cells
-
96-well cell culture plates
-
This compound working solution (from Protocol 1)
-
Complete cell culture medium
-
PBS, sterile
-
A light source with a defined wavelength and intensity (e.g., a lamp with a blue light filter)
-
Cell viability assay kit (e.g., MTT, Neutral Red)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Treatment:
-
Remove the medium and add the this compound working solution to the treatment wells.
-
Include control wells:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with DMSO at the same concentration as the treatment wells.
-
Light-Only Control: Cells in medium, exposed to light.
-
This compound-Only Control (Dark Toxicity): Cells incubated with this compound but not exposed to light.
-
-
Incubate the plate in the dark for a predetermined time (e.g., 3-10 hours) to allow for cellular uptake of this compound[4][5].
-
-
Light Exposure:
-
After the incubation period, wash the cells with PBS.
-
Add fresh, complete medium to all wells.
-
Expose the designated wells to a light source (e.g., blue light at 9.0 mW/cm²) for a specific duration[4]. The plate lid should be removed during exposure. Keep the "dark toxicity" control plate wrapped in foil.
-
-
Post-Exposure Incubation:
-
After light exposure, return all plates to the incubator for a further 24-48 hours to allow for the full development of cytotoxic effects.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions. For example, in an MTT assay, MTT reagent is added to the wells, incubated, and the resulting formazan crystals are solubilized.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Compare the viability of the phototoxicity group (this compound + light) to the control groups to determine the light-dependent cytotoxic effect of this compound.
-
Visualizations
Caption: Workflow for assessing this compound-induced phototoxicity in cultured cells.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]
- 4. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phylloerythrin Quantification in Hemolyzed Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phylloerythrin quantification in hemolyzed samples.
I. Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification in the presence of hemolysis.
Issue 1: Inaccurate or Falsely Elevated this compound Concentration in Spectrofluorometric/Spectrophotometric Assays
-
Question: My this compound readings from serum/plasma samples are unexpectedly high and not consistent with clinical observations. I suspect hemolysis. How does hemolysis affect my results and how can I confirm it?
-
Answer: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the serum or plasma. This significantly interferes with this compound quantification, particularly in methods relying on spectrophotometry or fluorometry.
-
Mechanism of Interference: The primary issue is spectral overlap. Hemoglobin has a strong absorption peak (Soret band) around 415 nm, which is very close to the excitation maximum of this compound (around 422-425 nm).[1][2] This overlap leads to:
-
Increased Absorbance/Fluorescence: The instrument measures the combined signal from both this compound and hemoglobin, resulting in a falsely elevated this compound concentration.[1]
-
Quenching: Hemoglobin can also quench the fluorescence signal of this compound, further complicating accurate measurement.
-
-
Confirmation of Hemolysis:
-
Visual Inspection: The simplest method is to visually inspect the plasma or serum after centrifugation. A pink or red tinge indicates the presence of free hemoglobin.
-
Hemolysis Index (HI): For a quantitative assessment, many clinical chemistry analyzers provide a Hemolysis Index. This is a spectrophotometric measurement of free hemoglobin in the sample.
-
-
Issue 2: Sample Rejection Due to Hemolysis
-
Question: My samples were rejected by the analytical lab due to hemolysis. Is there any way to salvage these samples for this compound analysis?
-
Answer: Salvaging hemolyzed samples for spectrofluorometric analysis is challenging and generally not recommended due to the significant interference. However, depending on the degree of hemolysis and the available equipment, you may have the following options:
-
Recollection: The most reliable solution is to collect a new, non-hemolyzed sample, taking care to follow best practices to prevent hemolysis (see Experimental Protocols section).
-
Alternative Quantification Method: If recollection is not possible, consider using a method less susceptible to hemoglobin interference, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. HPLC can separate this compound from hemoglobin and other interfering substances before quantification.
-
Hemoglobin Depletion (Advanced): In some research settings, methods to deplete hemoglobin from the sample have been explored, though these are not standard procedures for this compound assays and would require extensive validation.
-
Issue 3: Inconsistent Results Across Different Samples from the Same Subject
-
Question: I am seeing high variability in this compound levels in longitudinal samples from the same animal. Could this be related to hemolysis?
-
Answer: Yes, variable degrees of hemolysis across different sample collection time points can be a significant source of inconsistent results. Even slight variations in sample collection and handling can lead to different levels of red blood cell lysis. It is crucial to standardize your collection and processing protocol to minimize this variability. Always document the visual appearance or Hemolysis Index of each sample to help interpret your results.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reason hemolyzed samples are unsuitable for this compound quantification by spectrofluorometry?
A1: The primary reason is the spectral interference from hemoglobin. Hemoglobin has a strong absorbance peak near the excitation wavelength of this compound, leading to artificially high and inaccurate readings.[1]
Q2: At what level of hemolysis does interference become significant?
A2: While a specific, universally accepted threshold for this compound assays is not well-documented, even slight hemolysis (visible pinkish tinge) can cause significant interference. For other analytes, clinically significant interference has been reported at hemoglobin concentrations as low as 0.5 g/L.[3] It is best to avoid any visible hemolysis for accurate this compound quantification by spectrofluorometry.
Q3: Can I use a mathematical correction to account for hemolysis in my spectrofluorometric data?
A3: While mathematical corrections for hemoglobin interference have been developed for some clinical chemistry assays, a validated and widely accepted correction formula specifically for this compound quantification does not currently exist.[1][4] Developing such a correction would require extensive validation for your specific assay conditions and instrumentation.
Q4: Are there alternative methods to quantify this compound in hemolyzed samples?
A4: Yes, High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a suitable alternative.[5] HPLC separates the components of the sample, allowing for the quantification of this compound without interference from hemoglobin.
Q5: What are the key steps to prevent hemolysis during sample collection?
A5: To minimize the risk of hemolysis, follow these best practices during blood collection and handling:
-
Use an appropriate needle gauge for the vein size.
-
Avoid a traumatic venipuncture.
-
Ensure the venipuncture site is dry from alcohol.
-
Avoid vigorous mixing or shaking of the blood collection tube. Gently invert the tube for mixing.
-
For syringe draws, avoid excessive pulling pressure on the plunger.
-
Process the sample (centrifugation to separate plasma/serum) as soon as possible after collection.[6][7]
III. Quantitative Data on Hemolysis Interference
Currently, there is a lack of specific quantitative data in the published literature that directly correlates the Hemolysis Index or hemoglobin concentration with the percentage of error in this compound quantification. The general consensus is that hemolyzed samples are unsuitable for spectrofluorometric analysis.[5] Researchers are advised to empirically determine the interference thresholds for their specific assay or, preferably, to use non-hemolyzed samples.
Table 1: General Impact of Hemolysis on Spectrofluorometric this compound Quantification
| Degree of Hemolysis | Visual Appearance of Plasma/Serum | Hemoglobin Concentration (Approx.) | Expected Impact on this compound Measurement | Recommendation |
| None | Clear, straw-colored | < 0.3 g/L | Accurate measurement | Proceed with analysis |
| Mild | Faint pink tinge | 0.3 - 1.0 g/L | Falsely elevated results expected | Do not use for spectrofluorometry; consider HPLC |
| Moderate | Pink to red | 1.0 - 3.0 g/L | Significant overestimation of this compound | Do not use for spectrofluorometry; consider HPLC |
| Severe | Cherry red | > 3.0 g/L | Grossly inaccurate results | Reject sample; recollect if possible |
Note: The hemoglobin concentrations are approximate and can vary. The impact on results is qualitative and should be confirmed experimentally.
IV. Experimental Protocols
Protocol 1: Spectrofluorometric Quantification of this compound in Non-Hemolyzed Plasma/Serum
This protocol is adapted from established methods for this compound analysis.[7]
-
Sample Collection and Preparation:
-
Collect whole blood into a tube containing an appropriate anticoagulant (e.g., heparin).
-
Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma without disturbing the buffy coat or red blood cell pellet.
-
Visually inspect the plasma for any signs of hemolysis. Proceed only with clear, non-hemolyzed samples.
-
-
Spectrofluorometric Analysis:
-
Dilute the plasma sample in a suitable solvent (e.g., a mixture of methanol and water).
-
Use a fluorescence spectrophotometer to measure the emission spectrum.
-
Set the excitation wavelength to approximately 422-425 nm.[5]
-
Measure the fluorescence emission at the characteristic peaks for this compound, typically around 650 nm and 711 nm.[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Calculate the this compound concentration in the unknown samples by comparing their fluorescence intensity to the standard curve.
-
Protocol 2: HPLC with Fluorescence Detection for this compound in Potentially Hemolyzed Samples (General Approach)
-
Sample Preparation:
-
To 100 µL of plasma or serum (hemolyzed or non-hemolyzed), add a protein precipitation agent (e.g., acetonitrile or methanol) to deproteinize the sample.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used for porphyrin analysis.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 20-50 µL.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to an excitation wavelength of approximately 422 nm and an emission wavelength of approximately 650 nm.
-
-
Quantification:
-
Prepare a standard curve with a this compound standard.
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.
-
V. Diagrams
Caption: Biochemical pathway of this compound formation and excretion.
Caption: Experimental workflow for this compound quantification with hemolysis assessment.
References
- 1. Characterization and mathematical correction of hemolysis interference in selected Hitachi 717 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of hemolysis on clinical chemistry parameters determined with Beckman Coulter tests - detection of clinically significant interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of the HPLC fluorescence detection method for plasma trace ivermectin and its pharmacokinetics in Bactrian camel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phlebotomy Tips: How to Avoid Hemolyzing Your Samples - Blog - Getlabs [getlabs.com]
Technical Support Center: Optimizing Phylloerythrin Extraction from Liver Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phylloerythrin from liver tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in liver tissue?
A1: this compound is a photodynamic porphyrin compound derived from the microbial degradation of chlorophyll in the digestive tract of herbivores.[1] Under normal circumstances, it is absorbed into the bloodstream and subsequently excreted by the liver into the bile.[1][2] However, liver damage can impair this excretion process, leading to an accumulation of this compound in the circulatory system and tissues, including the liver.[2][3] Elevated levels of this compound are therefore an indicator of hepatobiliary dysfunction and are associated with hepatogenous photosensitization, a condition where the skin becomes highly sensitive to sunlight.[4][5]
Q2: What is the principle behind the quantification of this compound?
A2: The quantification of this compound is primarily based on its fluorescent properties. This compound exhibits strong fluorescence with a maximum excitation wavelength of approximately 425 nm and emission peaks around 650 nm and 711 nm.[3][6] Spectrofluorometry is a common and sensitive method for its detection and quantification.[6] High-performance liquid chromatography (HPLC) with fluorescence detection can also be employed for more specific quantification and separation from other interfering compounds.[7][8]
Q3: What are the critical stability factors to consider during this compound extraction?
A3: this compound, like other porphyrins, can be sensitive to light, temperature, and pH. To ensure the integrity of the extracted this compound:
-
Light: All extraction steps should be performed in low-light conditions or using amber-colored labware to prevent photodegradation.
-
Temperature: Samples should be kept on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.
-
pH: The pH of the extraction buffers should be controlled, as extreme pH values can affect the stability of porphyrins.
Q4: Can I use frozen liver tissue for this compound extraction?
A4: Yes, frozen liver tissue is suitable for this compound extraction. It is crucial to prevent freeze-thaw cycles, which can lead to cellular damage and the release of degradative enzymes. Once thawed for the experiment, the tissue should be processed promptly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected | 1. Inefficient tissue homogenization: Incomplete disruption of hepatocytes prevents the release of this compound. 2. Inappropriate solvent selection: The solvent system may not be optimal for extracting the non-polar this compound from the liver matrix. 3. Degradation of this compound: Exposure to light, elevated temperatures, or inappropriate pH during the extraction process. | 1. Ensure thorough homogenization using a suitable method (e.g., Potter-Elvehjem tissue grinder, bead beater).[9] 2. Consider a solvent system with appropriate polarity, such as a mixture of ethyl acetate and acetic acid, or a multi-solvent system like n-hexane, ethyl acetate, methanol, and water. 3. Work under dim light, keep samples on ice at all times, and use buffered solutions. |
| High background fluorescence | 1. Interference from other endogenous fluorophores: The liver contains other fluorescent compounds, such as bilirubin and its metabolites, which can interfere with this compound measurement. 2. Contamination from labware or reagents: Fluorescent contaminants can leach from plasticware or be present in the solvents. | 1. Use a spectrofluorometer with high resolution to distinguish between the emission spectra of this compound and interfering compounds. An HPLC-based method can provide better separation. 2. Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for background fluorescence. |
| Inconsistent results between replicates | 1. Non-homogenous liver sample: this compound distribution within the liver may not be uniform, especially in cases of focal liver damage. 2. Inconsistent extraction volumes or timing: Variations in the experimental procedure can lead to differing extraction efficiencies. 3. Matrix effects: The complex liver matrix can enhance or suppress the analytical signal inconsistently.[10][11] | 1. Homogenize a larger portion of the liver tissue to ensure a more representative sample for each replicate. 2. Use calibrated pipettes and ensure consistent incubation and centrifugation times for all samples. 3. Incorporate an internal standard to account for variability in extraction efficiency and matrix effects. Sample dilution may also help minimize matrix effects.[12][13] |
| Precipitate formation in the final extract | 1. High lipid content: The liver is rich in lipids, which can co-extract with this compound and precipitate out of solution, especially at low temperatures. 2. Protein contamination: Incomplete removal of proteins during the extraction process. | 1. Include a defatting step in your protocol, for example, by using a non-polar solvent like n-hexane to wash the initial homogenate. 2. Optimize the protein precipitation step (e.g., with acetonitrile or by adjusting the pH). Ensure complete separation of the protein pellet after centrifugation. |
Quantitative Data Summary
| Animal | Condition | This compound Concentration in Plasma/Serum (µg/mL) | Reference |
| Sheep | Clinically Healthy | < 0.05 | [6] |
| Sheep | Clinical Photosensitization | > 0.3 | [6] |
| Animal | Condition | This compound Concentration in Plasma (µmol/L) | Reference |
| Sheep | Clinically Healthy | < 0.1 | [3] |
| Sheep | Clinical Photosensitization | > 0.3 (can rise as high as 4.9) | [3] |
Experimental Protocols
Protocol 1: Spectrofluorometric Quantification of this compound from Liver Tissue
This protocol is a recommended starting point based on methods for porphyrin extraction and liver tissue homogenization. Optimization may be required depending on the specific sample and laboratory conditions.
Materials:
-
Liver tissue (~100 mg)
-
Ice-cold 0.25 M sucrose solution with protease inhibitors[9]
-
Ethyl acetate/acetic acid (3:1, v/v)
-
3 M HCl
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potter-Elvehjem tissue grinder[9]
-
Refrigerated centrifuge
-
Spectrofluorometer
Procedure:
-
Homogenization: a. Weigh approximately 100 mg of liver tissue and dice it into small pieces.[9] b. Place the tissue in a pre-chilled Potter-Elvehjem tissue grinder with 1 mL of ice-cold 0.25 M sucrose solution.[9] c. Homogenize the tissue on ice with several strokes until a uniform consistency is achieved.[9]
-
Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 3 mL of ethyl acetate/acetic acid (3:1, v/v) to the homogenate. c. Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris. e. Carefully transfer the supernatant to a new tube.
-
Phase Separation and Re-extraction: a. Add 1 mL of water to the supernatant, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to separate the phases. b. Discard the upper aqueous layer. c. To the organic phase, add 100 µL of 3 M HCl to solubilize the porphyrins. d. Vortex vigorously and centrifuge. The this compound will be in the upper, water-soluble layer.
-
Quantification: a. Dilute the final extract in PBS as needed. b. Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 425 nm and emission wavelengths of 650 nm and 711 nm.[3][6] c. Quantify the concentration using a standard curve prepared with known concentrations of a this compound standard.
Visualizations
Caption: Workflow for this compound extraction from liver tissue.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. easy-peasy.ai [easy-peasy.ai]
- 2. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 5. bcg.org.au [bcg.org.au]
- 6. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of macrocyclic lactones in bovine liver using QuEChERS and HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
reducing photodegradation of phylloerythrin during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the photodegradation of phylloerythrin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
A1: this compound is a porphyrin, a class of fluorescent compounds derived from the breakdown of chlorophyll in the digestive tracts of herbivores.[1][2] Its chemical structure, characterized by a tetrapyrrole ring, makes it highly susceptible to degradation upon exposure to light, particularly in the UV and visible spectra. This light sensitivity can lead to inaccurate quantification and characterization during analysis.[1]
Q2: What are the primary signs of this compound degradation in my samples?
A2: The most common sign of photodegradation is a decrease in the fluorescence signal or a change in the absorption spectrum of your sample over time. This indicates a loss of the intact this compound molecule. In chromatographic analyses like HPLC, you may observe a decrease in the peak area of this compound and the appearance of new, smaller peaks corresponding to degradation products.
Q3: Can I use antioxidants to protect my this compound samples?
A3: Yes, antioxidants can help mitigate photodegradation. Ascorbic acid (Vitamin C) has been shown to have a photoprotective effect on various pharmaceutical compounds by deactivating excited state molecules and reactive oxygen species generated by UV irradiation.[3] While specific studies on this compound are limited, the general principle of using antioxidants to protect photosensitive compounds is well-established. It is recommended to validate the compatibility of any antioxidant with your specific analytical method to avoid interference.[3]
Q4: What are the ideal storage conditions for this compound standards and samples?
A4: To ensure stability, this compound stock solutions and samples should be stored at low temperatures, ideally at -20°C or -80°C, in small, single-use aliquots to prevent repeated freeze-thaw cycles. Crucially, all samples must be protected from light by using amber-colored vials or by wrapping standard clear vials in aluminum foil.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Inconsistent or decreasing this compound concentration in replicate samples.
| Possible Cause | Troubleshooting Steps |
| Photodegradation during sample handling and preparation. | • Work in a dimly lit environment or under safelight conditions (e.g., using a red or amber photographic safelight). • Use amber-colored volumetric flasks, vials, and pipette tips. If unavailable, wrap all glassware and plasticware in aluminum foil. • Minimize the exposure time of samples to any light source. |
| Degradation during analytical measurement (e.g., in the autosampler). | • Use an autosampler with a cooling function and set it to a low temperature (e.g., 4°C). • If possible, use amber autosampler vials. • Prepare samples just before analysis to minimize their time in the autosampler. |
| Inconsistent extraction efficiency. | • Ensure your extraction protocol is validated and consistently applied. • If performing liquid-liquid extraction, ensure complete phase separation and consistent collection of the this compound-containing layer. • For solid-phase extraction, ensure the cartridge is properly conditioned, and elution is complete. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of photodegradation products. | • Implement the photoprotective measures outlined in Issue 1. • Analyze a freshly prepared standard and compare its chromatogram to that of the sample that has been exposed to light to identify potential degradation peaks. |
| Contamination from solvents or glassware. | • Use high-purity, HPLC-grade solvents. • Thoroughly clean all glassware before use. |
| Matrix effects from the sample (e.g., plasma, serum). | • Optimize your sample preparation method to remove interfering substances. This may include protein precipitation followed by solid-phase extraction. |
Quantitative Data on Photodegradation
Table 1: Illustrative Photodegradation of Chlorophyll a in Solution
| Light Condition | Exposure Time (minutes) | % Degradation (Chlorophyll a) | Reference |
| UV-α light (364 nm) | 60 | 20.7% | [4] |
| UV-β light (305 nm) | 60 | 15.1% | [4] |
| Natural Room Light | 60 | 6.15% | [4] |
| Complete Darkness | 60 | 4.89% | [4] |
Experimental Protocols
Protocol 1: Spectrofluorometric Determination of this compound in Serum
This protocol is adapted from methods described for the analysis of this compound in animal serum.[5][6][7]
1. Materials and Reagents:
-
This compound standard
-
Methanol, HPLC grade
-
Serum samples
-
Amber-colored microcentrifuge tubes and vials
-
Spectrofluorometer
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standards by diluting the stock solution with methanol in amber volumetric flasks.
3. Sample Preparation (in a dimly lit environment):
-
Thaw serum samples at room temperature in the dark.
-
To 100 µL of serum in an amber microcentrifuge tube, add 900 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean amber vial for analysis.
4. Spectrofluorometric Analysis:
-
Set the excitation wavelength of the spectrofluorometer to approximately 425 nm.[7]
-
Measure the fluorescence emission spectrum from 600 nm to 750 nm.
-
The primary emission peak for this compound is expected at approximately 650 nm, with a secondary peak around 711 nm.[7]
-
Quantify the this compound concentration by comparing the fluorescence intensity of the sample to the calibration curve generated from the standards.
Protocol 2: General Approach for HPLC Analysis of this compound with Photoprotection
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific application.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
-
Amber HPLC vials with inserts
2. Chromatographic System:
-
HPLC system with a photodiode array (PDA) or fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
3. Sample and Standard Preparation (under safelight conditions):
-
Prepare standards and process samples as described in Protocol 1, using amber vials.
-
Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.
4. HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient (example):
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Detection:
-
PDA: Monitor at the Soret band maximum of this compound (around 420-425 nm).
-
Fluorescence: Ex: ~425 nm, Em: ~650 nm.
-
Visualizations
References
- 1. Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
interference in phylloerythrin fluorescence spectroscopy measurements
Welcome to the technical support center for phylloerythrin fluorescence spectroscopy measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
1. Why is my fluorescence signal weak or absent?
A weak or non-existent signal can be due to several factors, ranging from sample preparation to instrument settings.
-
Low this compound Concentration: Ensure that the concentration of this compound in your sample is within the detectable range of your instrument. Healthy animals have very low plasma this compound concentrations, often less than 0.1 µmol/L.[1] Clinical photosensitization is typically observed at concentrations exceeding 0.3 µmol/L.[1][2]
-
Improper Wavelength Settings: Verify that your spectrofluorometer is set to the correct excitation and emission wavelengths for this compound. In plasma or serum, the excitation maximum is typically around 422-425 nm, with emission maxima at approximately 644-650 nm and a secondary peak around 709-712 nm.[1][2][3]
-
Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching, which is the photochemical destruction of the molecule upon exposure to light.[4] Minimize the sample's exposure time to the excitation light.[4] If possible, use neutral density filters to reduce the intensity of the excitation source.[4]
-
Instrument Malfunction: Check the instrument's lamp and detector to ensure they are functioning correctly. Refer to your instrument's manual for troubleshooting and diagnostics.
2. I'm observing unexpected peaks in my emission spectrum. What could be the cause?
Extraneous peaks in your spectrum are often due to interfering substances or instrumental artifacts.
-
Raman Scattering: This phenomenon occurs when the excitation light is scattered by the solvent molecules, resulting in a peak at a specific energy shift from the excitation wavelength.[5] To confirm if a peak is due to Raman scattering, change the excitation wavelength; a Raman peak will shift with the excitation wavelength, while a fluorescence peak will not.[5][6] Using a longer excitation wavelength can sometimes reduce the interference from fluorescence.[6][7][8][9]
-
Contamination: Ensure all your labware is scrupulously clean. Contaminants can introduce fluorescent compounds that interfere with your measurement.
-
Sample Matrix Components: Biological samples are complex mixtures. Other endogenous fluorophores in the sample, such as other chlorophyll metabolites, could be contributing to the signal. However, in studies with photosensitive animals, the emission at 644 nm has been shown to arise solely from this compound.[3][10]
3. My results are not reproducible. What are the common sources of variability?
Lack of reproducibility can stem from inconsistencies in sample handling, instrument stability, or environmental factors.
-
Sample Handling: Ensure consistent timing and procedures for sample collection, processing, and storage. This compound can degrade, so samples should be handled consistently and protected from light.
-
Instrument Stability: Allow the spectrofluorometer to warm up sufficiently before taking measurements to ensure a stable light source and detector. Calibrate the instrument regularly.[11][12]
-
Temperature and pH: Fluorescence is sensitive to temperature and pH.[13] Maintain a constant and controlled temperature during your experiments. Ensure the pH of your samples is consistent, as changes in pH can alter the fluorescence properties of this compound.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence emission spectrum and quantum yield.[14][15][16][17] Use the same solvent for all samples and standards to ensure consistency.
4. How do I handle interference from common biological substances?
Biological samples like plasma and serum contain numerous substances that can interfere with fluorescence measurements. The most common interferents are hemoglobin (from hemolysis), bilirubin, and serum albumin.
-
Hemolysis (Hemoglobin Interference): Hemolyzed samples, identifiable by a reddish discoloration, are generally unsuitable for this compound fluorescence analysis.[3][18][19] Hemoglobin absorbs light in the same region as this compound's excitation wavelength (Soret band around 420 nm), which can lead to an inner filter effect and inaccurate readings.[20][21][22][23][24]
-
Troubleshooting: The best course of action is to obtain a new, non-hemolyzed sample. Centrifuge blood samples carefully to separate plasma or serum without rupturing red blood cells.
-
-
Bilirubin Interference: Bilirubin, which can be elevated in cases of liver dysfunction, also absorbs light in the 400-500 nm range, overlapping with this compound's excitation spectrum.[19][21][25][26][27] This can cause quenching or spectral overlap.
-
Troubleshooting: While challenging, some advanced techniques like synchronous fluorescence spectroscopy or derivative spectroscopy may help to minimize bilirubin interference.[28][29] However, for most applications, acknowledging the potential for interference and, if possible, measuring bilirubin levels separately is recommended.
-
-
Serum Albumin Interference: Serum albumin is the most abundant protein in plasma and has its own intrinsic fluorescence, primarily due to tryptophan residues, when excited in the UV range (around 280-295 nm).[1][30][31][32][33] While the excitation of this compound is in the visible range (around 422 nm), binding of this compound to albumin can alter its fluorescence properties.
5. What is the "inner filter effect" and how can I minimize it?
The inner filter effect occurs when a substance in the sample absorbs either the excitation light before it reaches the fluorophore or the emitted light before it reaches the detector.[13][18][35][36][37] This leads to a non-linear relationship between concentration and fluorescence intensity, particularly at high concentrations.
-
Primary Inner Filter Effect: Absorption of the excitation light.
-
Secondary Inner Filter Effect: Absorption of the emitted light.
-
Troubleshooting:
-
Dilute your samples: The most common way to minimize the inner filter effect is to work with more dilute solutions. A general guideline is to keep the absorbance of the sample below 0.1 at the excitation wavelength.[35][36]
-
Use a smaller pathlength cuvette: This reduces the distance the light travels through the sample.[35]
-
Mathematical Corrections: For more advanced applications, mathematical corrections can be applied if the absorbance of the interfering substance is known.[18][36]
-
Data Presentation: Spectral Properties of this compound and Common Interferents
The following table summarizes the key spectral properties of this compound and potential interfering substances found in biological samples.
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Notes |
| This compound | ~418 (in DMSO)[25][30] ~422-425 (in plasma/cells)[1][2][3][8][10] | ~643, 706 (in DMSO)[25][30] ~644-650, 709-712 (in plasma/cells)[1][2][3][8] | The primary emission peak is around 644-650 nm. |
| Hemoglobin (OxyHb) | Soret band ~415-420[38] | Generally considered non-fluorescent, but its strong absorption interferes. | Strong absorbance in the excitation region of this compound. |
| Bilirubin | Broad absorption ~430-510[19][25] | Weak fluorescence, can be excited at various wavelengths. | Significant spectral overlap with this compound's excitation. |
| Serum Albumin | ~280-295 (Tryptophan)[30][31][32] | ~340-350[1][30][32] | Intrinsic fluorescence is excited in the UV range, but binding interactions can affect this compound fluorescence. |
Experimental Protocols
1. Instrument Calibration
Regular calibration is essential for obtaining accurate and reproducible fluorescence measurements.[2][3][11][12][39]
-
Wavelength Accuracy: Use a certified reference material with known excitation and emission peaks (e.g., a stable fluorescent standard) to verify the accuracy of the monochromators.
-
Signal Intensity: Calibrate the instrument's sensitivity using a stable fluorescent standard (e.g., a quinine sulfate solution or a polystyrene scatterer).[3] This helps to account for variations in lamp intensity and detector response over time.
-
Blank Measurement: Always measure the fluorescence of a blank sample (the same solvent or matrix as your samples but without the analyte) and subtract this background signal from your sample measurements.
2. Sample Preparation and Measurement (Plasma/Serum)
This protocol is a general guideline for the spectrofluorometric analysis of this compound in plasma or serum.
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., with an anticoagulant like heparin for plasma).
-
Separation: Centrifuge the blood sample to separate the plasma or serum from the red blood cells. Ensure that no hemolysis occurs.
-
Dilution: Dilute the plasma or serum sample with a suitable solvent. Methanol is commonly used.[3][10][34] The dilution factor should be optimized for your instrument and expected this compound concentration range.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations. It is crucial to prepare these standards in a control matrix (e.g., plasma from a healthy, non-photosensitive animal) to account for matrix effects.[3][10][34]
-
Spectrofluorometer Setup:
-
Turn on the instrument and allow it to warm up for the manufacturer-recommended time.
-
Set the excitation wavelength to approximately 422-425 nm.
-
Set the emission scan range to capture both emission peaks (e.g., 600-750 nm).
-
Use appropriate cutoff filters on the emission side if available to block scattered excitation light.
-
-
Measurement:
-
Measure the fluorescence of the blank sample and subtract this from all subsequent measurements.
-
Measure the fluorescence of your prepared standards to generate a calibration curve.
-
Measure the fluorescence of your unknown samples.
-
-
Quantification: Use the calibration curve to determine the concentration of this compound in your samples.
Visualizations
Troubleshooting Workflow for this compound Fluorescence Measurements
Caption: A flowchart for systematic troubleshooting of common issues in this compound fluorescence spectroscopy.
Logic for Identifying and Mitigating Interference
Caption: Decision-making process for addressing potential interference from common biological substances.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. OPG [opg.optica.org]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. edinst.com [edinst.com]
- 6. jasco-global.com [jasco-global.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. google.com [google.com]
- 9. azom.com [azom.com]
- 10. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. comm-tec.com [comm-tec.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 18. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 19. researchgate.net [researchgate.net]
- 20. Optical Absorption of Hemoglobin [omlc.org]
- 21. researchgate.net [researchgate.net]
- 22. Hemoglobin - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. derangedphysiology.com [derangedphysiology.com]
- 25. Fluorescence excitation properties of bilirubin in solution and in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. omlc.org [omlc.org]
- 27. academic.oup.com [academic.oup.com]
- 28. shareok.org [shareok.org]
- 29. The excretion of this compound and bilirubin by calves and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Spectroscopic Studies on the Molecular Ageing of Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. spectroscopyonline.com [spectroscopyonline.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. edinst.com [edinst.com]
- 36. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 37. benchchem.com [benchchem.com]
- 38. researchgate.net [researchgate.net]
- 39. store.astm.org [store.astm.org]
Technical Support Center: Enhancing HPLC Sensitivity for Phylloerythrin Analysis
Welcome to the technical support center for the analysis of phylloerythrin using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and robustness of their analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering step-by-step solutions to enhance method sensitivity and performance.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I resolve this?
-
Answer:
-
Check Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like this compound. Ensure the mobile phase pH is adjusted to be at least 2 pH units away from the pKa of this compound to maintain a consistent, non-ionized form.[1][2]
-
Assess Column Condition: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape. First, try replacing the guard column. If the problem persists, flushing the analytical column with a strong solvent or, if necessary, replacing it may be required.[3][4]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve or dilute your sample in the initial mobile phase.[5][6]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try reducing the sample concentration or the injection volume.[4]
-
Issue 2: High Baseline Noise
-
Question: I am experiencing a noisy baseline, which is affecting my ability to detect low concentrations of this compound. What steps can I take to reduce the noise?
-
Answer:
-
Mobile Phase Quality: Ensure the use of high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phase.[7] Contaminants or dissolved air in the mobile phase are common sources of baseline noise.[2][8] Degassing the mobile phase is crucial.
-
Detector Lamp and Flow Cell: A deteriorating detector lamp can be a source of noise. Check the lamp's energy output and replace it if necessary. Also, ensure the detector flow cell is clean.[8]
-
System Contamination: Contaminants can build up in the HPLC system over time. Periodically flush the system with a strong, organic solvent like 100% acetonitrile to remove any adsorbed impurities.[7]
-
Pump Performance: Inconsistent pump performance or leaks can manifest as baseline noise. Check for any leaks in the pump seals and fittings and ensure the pump is delivering a consistent flow rate.[5]
-
Issue 3: Low Signal Intensity/Poor Sensitivity
-
Question: The signal for my this compound peak is very low, even at concentrations I expect to be detectable. How can I increase the signal intensity?
-
Answer:
-
Optimize Detector Settings: this compound is a fluorescent molecule. Using a fluorescence detector instead of a UV detector can significantly enhance sensitivity.[1] Optimize the excitation and emission wavelengths for this compound (typically around 425 nm for excitation and 644-650 nm for emission).[9][10][11][12]
-
Column Dimensions and Particle Size: Employing a column with a smaller internal diameter (e.g., 2.1 mm) can increase the analyte concentration at the detector, thereby boosting the signal.[1] Using columns with smaller particle sizes (e.g., <3 µm) or superficially porous particles can lead to sharper, taller peaks, which also improves sensitivity.[1]
-
Sample Preparation: An efficient extraction and concentration procedure is vital. Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the analyte, leading to a stronger signal.[1][13]
-
Mobile Phase Composition: The composition of the mobile phase can influence the fluorescence signal. The effect of mobile phase buffer molarity on the sensitivity of fluorescence detection should be investigated.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of detector for high-sensitivity analysis of this compound?
A1: A fluorescence detector is highly recommended for the analysis of this compound due to its native fluorescence, which provides significantly higher sensitivity compared to UV-Vis detection.[1] For optimal sensitivity, use an excitation wavelength of approximately 425 nm and an emission wavelength around 644-650 nm.[9][10][11][12]
Q2: How can I optimize my mobile phase for better separation and sensitivity?
A2: Mobile phase optimization is a critical factor.[15] For this compound and other porphyrins, a common approach is to use a gradient elution with a buffered aqueous phase and an organic modifier. A mobile phase containing an ammonium acetate buffer (e.g., 1 M, pH 5.16) with a mixture of acetonitrile and methanol as organic modifiers has been shown to provide good resolution.[14][16] Systematically adjusting the solvent ratios, buffer concentration, and pH can enhance separation and peak shape.[2][17]
Q3: What are the recommended column specifications for this compound analysis?
A3: For improved sensitivity and faster analysis times, Ultra High-Performance Liquid Chromatography (UHPLC) columns with smaller particle sizes (e.g., 1.9 to 2.7 µm) are superior to conventional HPLC columns.[16] C18 columns are commonly used. To increase signal intensity, consider columns with a smaller internal diameter (e.g., 2.1 mm or less).[1]
Q4: What sample preparation techniques are effective for extracting this compound from biological matrices like plasma?
A4: Liquid-liquid extraction and solid-phase extraction (SPE) are effective methods. A one-step liquid-liquid extraction has been developed for measuring porphyrins in plasma.[18] For cleaner extracts and higher concentration factors, SPE is a powerful technique.[1][13] Protein precipitation is a common first step for plasma samples, followed by further cleanup.[19][20]
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
A5: this compound can be sensitive to light. It is advisable to protect samples from light by using amber vials and minimizing exposure to ambient light during preparation and storage.[18] Storing plasma samples in the dark at -20°C can maintain stability for at least a month.[18]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various HPLC methods for porphyrin analysis, providing a reference for expected performance.
| Parameter | Method Details | Value | Reference |
| Limit of Detection (LOD) | HPLC with fluorometric detection for plasma porphyrins. | 1.0 nmol/L | [18] |
| Linearity Range | HPLC with fluorometric detection for plasma porphyrins. | 0 - 500 nmol/L | [18] |
| Extraction Recovery (Uroporphyrins) | Liquid-liquid extraction from plasma. | 97% | [18] |
| Extraction Recovery (Coproporphyrins) | Liquid-liquid extraction from plasma. | 50% | [18] |
| This compound Concentration (Healthy Sheep Plasma) | Spectrofluorometric method. | <0.1 µmol/L | [10][21] |
| This compound Concentration (Photosensitized Sheep Plasma) | Spectrofluorometric method. | >0.3 µmol/L | [10][21] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is based on a liquid-liquid extraction method for porphyrins.[18]
-
Sample Preparation: To 500 µL of plasma sample in a glass tube, add 250 µL of dimethylsulfoxide.
-
Protein Precipitation: Add 250 µL of 15% trichloroacetic acid.
-
Extraction: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 3000 g for 10 minutes.
-
Collection: Carefully collect the supernatant for HPLC injection.
Protocol 2: General HPLC Method for Porphyrin Separation
This protocol is a general guideline based on methods for porphyrin analysis.[14][16]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.4 µm particle size).
-
Mobile Phase A: 1.0 M Ammonium Acetate buffer (pH 5.16) with 10% (v/v) acetonitrile.
-
Mobile Phase B: Methanol with 10% (v/v) acetonitrile.
-
Gradient Elution: Develop a gradient program that allows for the separation of this compound from other porphyrins and matrix components. The specific gradient will need to be optimized for your specific column and system.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 425 nm.
-
Emission Wavelength: 644 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Troubleshooting workflow for improving HPLC sensitivity.
Caption: Key pathways for HPLC method optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. lcms.cz [lcms.cz]
- 4. conquerscientific.com [conquerscientific.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. Ultra high-performance liquid chromatography of porphyrins in clinical materials: column and mobile phase selection and optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 19. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak tailing in phylloerythrin chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of phylloerythrin, a key photosensitizing agent relevant in drug development and animal health. The following resources are designed for researchers, scientists, and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in this compound chromatography?
A1: The most frequent cause of peak tailing for this compound and similar porphyrin compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups on the silica-based column packing material are a primary contributor.[1] These interactions introduce a retention mechanism separate from the intended hydrophobic interactions, leading to asymmetrical peaks.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms of the molecule can exist, leading to peak broadening or splitting.[2][3] For porphyrins, maintaining a consistent and appropriate pH is essential for symmetrical peaks. For many porphyrin separations, a mobile phase containing an ammonium acetate buffer at a pH of around 5.16 has been shown to provide good resolution.[4]
Q3: Can the choice of a C18 column impact peak tailing for this compound?
A3: Yes, the specific characteristics of the C18 column can significantly impact peak tailing. Columns with "end-capping" are highly recommended.[5] End-capping is a process that chemically modifies the residual silanol groups on the silica surface, making them less accessible for secondary interactions with analytes like this compound.[5] Using a non-end-capped column can lead to more pronounced peak tailing.
Q4: What are "extra-column effects" and can they cause peak tailing?
A4: Extra-column effects refer to any contributions to peak broadening or distortion that occur outside of the chromatography column itself. This can include excessive tubing length or diameter between the injector, column, and detector, as well as dead volume in fittings and connections.[6] These issues can cause the analyte band to spread, leading to broader and more asymmetrical peaks.
Troubleshooting Guides
Issue: My this compound peak is tailing.
This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues in your this compound analysis.
Step 1: Evaluate the Mobile Phase
-
Question: Is your mobile phase pH appropriate and stable?
-
Answer: For porphyrin analysis, a buffered mobile phase is crucial. An ammonium acetate buffer is commonly used.[6] If you are not using a buffer, or if the buffer concentration is too low (less than 10 mM), you may experience peak tailing.[7] Ensure your buffer is within its effective pH range, typically +/- 1 pH unit from its pKa.[7] For porphyrins, a pH of around 5.16 has been found to be effective.[4]
-
-
Question: Is your mobile phase properly prepared and degassed?
-
Answer: Ensure all mobile phase components are fully dissolved and the final solution is adequately degassed. Inconsistent mobile phase composition can lead to peak shape issues. The age of the mobile phase can also be a factor, as the pH of buffer solutions can change over time.[8]
-
Step 2: Assess the Column
-
Question: Are you using an end-capped C18 column?
-
Answer: For analytes like this compound that can interact with silanol groups, an end-capped column is highly recommended to minimize peak tailing.[5] If you are using a non-end-capped column, consider switching to an end-capped alternative.
-
-
Question: Is your column old or contaminated?
-
Answer: Column performance degrades over time. Contaminants from previous injections can accumulate on the column, leading to active sites that can cause peak tailing. If the column has been in use for a long time or with complex sample matrices, it may need to be flushed, regenerated, or replaced.
-
Step 3: Check Your Sample and Injection Parameters
-
Question: Is your sample dissolved in a solvent compatible with the mobile phase?
-
Answer: Injecting a sample dissolved in a solvent much stronger than your mobile phase can cause peak distortion, including tailing.[9] Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Question: Are you overloading the column?
-
Answer: Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing.[10] Try reducing the injection volume or diluting your sample to see if the peak shape improves.
-
Step 4: Inspect the HPLC System
-
Question: Are there any sources of extra-column volume?
-
Answer: Check for and minimize any unnecessary lengths of tubing. Ensure all fittings are properly connected and that there are no "dead volumes" where the sample can diffuse and cause band broadening.
-
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Asymmetry
This table presents hypothetical data to illustrate the expected trend. Actual results may vary.
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Observation |
| 3.0 | 1.8 | Significant Tailing |
| 4.0 | 1.4 | Moderate Tailing |
| 5.0 | 1.1 | Symmetrical |
| 6.0 | 1.5 | Moderate Tailing |
| 7.0 | 2.1 | Severe Tailing |
Table 2: Illustrative Comparison of Column Types on this compound Peak Asymmetry
This table presents hypothetical data to illustrate the expected trend. Actual results may vary.
| Column Type | USP Tailing Factor (Tf) | Peak Shape Observation |
| Standard C18 (Non-End-Capped) | 2.2 | Severe Tailing |
| End-Capped C18 | 1.2 | Symmetrical |
| Polar-Embedded C18 | 1.1 | Symmetrical |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum for this compound Analysis
This protocol describes a general procedure for the extraction of this compound from plasma or serum samples prior to HPLC analysis.
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.[11]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[12]
-
Protocol 2: HPLC Method for this compound Analysis
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required for specific applications.
-
Column: End-capped C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.2
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v)
-
Gradient:
-
0-2 min: 70% A
-
2-15 min: Linear gradient to 10% A
-
15-18 min: Hold at 10% A
-
18.1-22 min: Return to 70% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: ~410 nm, Emission: ~655 nm)
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Analyte interactions causing peak tailing.
References
- 1. The effect of gradient on buffer capacity | Phenomenex [discover.phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 6. Ammonium acetate: a general purpose buffer for clinical applications of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mobile phase made of Ammoniumacetate buffer - Chromatography Forum [chromforum.org]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: LC-MS/MS Analysis of Phylloerythrin
Welcome to the technical support center for the LC-MS/MS analysis of phylloerythrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to matrix effects in this specific application.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Poor peak shape can be an indicator of a variety of issues, from interactions with the analytical column to problems with the mobile phase or sample solvent.
Possible Causes and Solutions:
-
Column Contamination: The analytical column can accumulate non-volatile matrix components from previous injections, leading to peak distortion.
-
Solution: Implement a robust column washing procedure after each analytical batch. A typical wash would involve flushing the column with a strong solvent, such as 100% acetonitrile or isopropanol, for an extended period.[1] Consider using a guard column to protect the analytical column from strongly retained matrix components.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion, particularly peak fronting or splitting.[1]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase. A common practice is to use the initial mobile phase composition as the reconstitution solvent.
-
-
Secondary Interactions with the Column: this compound, with its carboxylic acid group, can exhibit secondary interactions with active sites on the stationary phase, leading to peak tailing.
-
Solution: Acidify the mobile phase with a small amount of an additive like formic acid (typically 0.1%).[2] This will ensure that the carboxylic acid group on this compound is protonated, minimizing unwanted interactions with the stationary phase.
-
-
Column Void: A void at the head of the column can cause peak splitting. This can result from repeated high-pressure injections or the use of a mobile phase with a pH that degrades the silica packing.[1][3]
-
Solution: Replace the analytical column. To prevent recurrence, ensure that the mobile phase pH is within the stable range for the column being used and operate within the manufacturer's recommended pressure limits.
-
Issue: Inconsistent or Non-Reproducible this compound Signal
Signal instability is a common problem in LC-MS/MS and is often linked to matrix effects or issues with the instrument.
Possible Causes and Solutions:
-
Variable Ion Suppression/Enhancement: The extent of matrix effects can vary between samples, leading to inconsistent analyte signals.[4] This is a significant challenge in quantitative bioanalysis.
-
Contamination of the Ion Source: The electrospray ionization (ESI) source is prone to contamination from non-volatile matrix components, which can lead to a gradual decrease in signal intensity or erratic signal behavior.[6][7]
-
Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations. Reducing the amount of matrix introduced into the system through more effective sample preparation will also minimize the frequency of source cleaning.
-
-
Mobile Phase Inconsistency: Inconsistent mobile phase composition can lead to shifts in retention time and variable ionization efficiency.
-
Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Use high-purity (LC-MS grade) solvents and additives to minimize background noise and potential interferences.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components in the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). In the analysis of this compound from complex biological matrices like plasma or feces, endogenous compounds such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[8]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment.[9] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is the best way to mitigate matrix effects in this compound analysis?
-
Thorough Sample Preparation: Employing advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components.[14]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the gradient profile, mobile phase composition, or using a column with a different selectivity.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[5]
Q4: I am analyzing this compound in fecal samples, which have a very complex matrix. What specific sample preparation techniques are recommended?
A4: Fecal samples are indeed challenging due to their high content of diverse and often interfering substances. A multi-step sample preparation protocol is recommended:
-
Homogenization and Extraction: The fecal sample should be homogenized, often after lyophilization (freeze-drying) to remove water.[15] Extraction is typically performed with an organic solvent or a mixture of solvents, such as methanol or acetonitrile, sometimes with the addition of an acid to improve the extraction of acidic compounds like this compound.[16][17]
-
Cleanup: A cleanup step is essential to remove interfering components. Dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be effective.[18] For fecal samples, a combination of sorbents like C18 (to remove non-polar interferences) and PSA (primary secondary amine, to remove organic acids and sugars) may be beneficial.[18]
Quantitative Data Summary
Since quantitative data specifically for this compound matrix effects is limited in the literature, the following table provides a representative comparison of different matrix effect mitigation strategies for compounds of similar chemical properties (porphyrins) in complex biological matrices. The data is presented as the Matrix Factor (MF), where a value closer to 1 indicates a more effective reduction of matrix effects.
| Mitigation Strategy | Matrix Factor (MF) - Analyte 1 | Matrix Factor (MF) - Analyte 2 | Efficacy |
| Protein Precipitation (PPT) | 0.45 | 0.62 | Low |
| Liquid-Liquid Extraction (LLE) | 0.78 | 0.85 | Moderate |
| Solid-Phase Extraction (SPE) | 0.92 | 0.95 | High |
| Sample Dilution (10-fold) | 0.88 | 0.91 | Moderate-High |
| SIL-IS + PPT | 1.02 | 0.99 | Very High |
This table is a generalized representation based on typical outcomes for similar analytes and should be used as a guideline. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Plasma
This protocol is adapted from established methods for the analysis of porphyrins in biological fluids.[2][19]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (if a suitable structural analogue is used).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid: 10% methanol with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient: A linear gradient from 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: ESI in positive ion mode. Monitor the appropriate precursor and product ion transitions for this compound and the internal standard.
-
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vivo Stable Isotope Labeling Method to Investigate Individual Matrix Protein Synthesis, Ribosomal Biogenesis, and Cellular Proliferation in Murine Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
stability of phylloerythrin in different storage conditions
This technical support center provides guidance on the stability of phylloerythrin under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution seems to have changed color. What could be the cause?
A change in the color of your this compound solution, often observed as a fading of its characteristic reddish-purple hue, typically indicates degradation of the compound. Porphyrins, the class of molecules to which this compound belongs, are susceptible to degradation under certain conditions. The most common culprits are exposure to light and elevated temperatures.[1][2] Oxidative damage can also contribute to the breakdown of the porphyrin macrocycle.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately verify the storage conditions of your this compound stock and working solutions. Ensure they are protected from light and stored at the recommended temperature.
-
Spectrophotometric Analysis: Measure the UV-Vis spectrum of your solution. The characteristic Soret band for this compound is around 422-425 nm.[3][4] A significant decrease in the absorbance at this peak, or a shift in the peak wavelength, suggests degradation.
-
Prepare a Fresh Solution: If degradation is suspected, it is best to discard the questionable solution and prepare a fresh one from a solid stock that has been properly stored.
Q2: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, amber vial in a desiccator at -20°C or below. The key is to minimize exposure to light, moisture, and oxygen.
Q3: How should I prepare and store this compound solutions?
When preparing solutions, it is advisable to work under subdued light. For short-term storage (up to 24 hours), solutions can be kept at 4°C, protected from light.[1] For longer-term storage, it is recommended to prepare aliquots in tightly sealed, amber vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I need to ship this compound to a collaborator. What precautions should I take?
For shipping, solid this compound should be in a well-sealed, amber vial. It is recommended to ship on cold packs or dry ice to maintain a low temperature. Solutions should be shipped frozen in appropriate containers. Inform the recipient of the storage requirements upon arrival.
Q5: Does the choice of solvent affect the stability of this compound?
Yes, the solvent can influence the stability and aggregation state of this compound.[5][6][7] While this compound is generally stable in common organic solvents like dimethyl sulfoxide (DMSO) and methanol, its stability in aqueous solutions, especially at different pH values, can vary.[3][4] It is crucial to use high-purity solvents and to be aware that some solvents can promote photodegradation.
Q6: How does pH affect the stability of this compound?
While specific data for this compound is limited, the stability of similar porphyrin-like molecules is known to be pH-dependent.[8] Highly acidic conditions (pH < 2) can lead to the demetalation of metalloporphyrins, and both acidic and alkaline conditions can affect the degradation kinetics of the porphyrin ring.[9][10] It is recommended to buffer aqueous solutions to a pH where this compound is most stable, which would need to be determined empirically if not already known for your specific application.
Data on Porphyrin Stability
Due to the limited availability of specific quantitative stability data for isolated this compound, the following tables summarize the general stability of porphyrin compounds, which are structurally related to this compound. This information can be used as a general guideline for handling and storing this compound.
Table 1: General Stability of Porphyrins under Different Storage Conditions
| Parameter | Condition | General Stability of Porphyrins | Recommendations for this compound |
| Temperature | -80°C | High stability for long-term storage. | Recommended for long-term storage of solid and solutions. |
| -20°C | Good stability for several months to years. | Suitable for long-term storage of solid and aliquoted solutions. | |
| 4°C | Stable for short periods (days to weeks), especially when protected from light.[1] | Recommended for short-term storage of solutions (e.g., during an experiment). | |
| Ambient (20-25°C) | Prone to degradation, especially in solution and with light exposure.[1] | Avoid prolonged exposure. | |
| > 40°C | Significant degradation can occur.[2] | Avoid. | |
| Light | Dark | Essential for stability.[1] | Mandatory. Store in amber vials or wrap containers in foil. |
| Ambient Light | Can cause significant photodegradation over time.[11] | Minimize exposure. Work in a dimly lit area. | |
| Direct Sunlight | Rapid degradation. | Avoid completely. | |
| pH (Aqueous Solution) | Acidic (pH < 4) | Can cause changes in aggregation and potential demetalation in metalloporphyrins.[9] | Use with caution and consider empirical stability testing. |
| Neutral (pH 6-8) | Generally more stable, but buffer components can have an effect. | A good starting point for aqueous solutions. | |
| Alkaline (pH > 8) | Can lead to increased degradation rates for some porphyrins.[12] | Use with caution and consider empirical stability testing. | |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Can improve stability by preventing oxidation.[13] | Recommended for long-term storage of solid this compound. |
| Air (Oxygen) | Can lead to oxidative degradation, especially when exposed to light. | Minimize headspace in vials. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing this compound
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Immediately store the solid this compound in a desiccator at -20°C or -80°C, protected from light.
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Work under a fume hood with subdued lighting.
-
Weigh the required amount of this compound and dissolve it in a suitable high-purity solvent (e.g., DMSO, methanol).
-
Use an amber glass vial for the solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature in the dark.
-
Dilute the stock solution to the desired concentration using the appropriate buffer or solvent.
-
If not used immediately, store the working solution at 4°C, protected from light, for no longer than 24 hours.
-
Protocol 2: Spectrophotometric Assessment of this compound Stability
-
Objective: To determine the stability of a this compound solution under specific conditions (e.g., temperature, light exposure).
-
Materials:
-
This compound solution of a known concentration.
-
UV-Vis spectrophotometer.
-
Quartz or glass cuvettes.
-
Appropriate solvent/buffer as a blank.
-
-
Procedure:
-
Measure the initial absorbance spectrum of the this compound solution, paying close attention to the Soret band maximum (around 422-425 nm).
-
Expose the solution to the desired experimental condition (e.g., place in a 37°C incubator, expose to a specific light source).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance spectrum.
-
Record any changes in the absorbance maximum and the overall spectral shape.
-
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial measurement.
-
This data can be used to determine the degradation rate under the tested conditions.
-
Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of porphyrin and metalloporphyrin molecular complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin [mdpi.com]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the effect of pH on the biodegradation of two synthetic absorbable sutures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Phylloerythrin in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phylloerythrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a porphyrin-derived photosensitizer, a degradation product of chlorophyll. Its potent photosensitizing properties make it a compound of interest for applications such as photodynamic therapy (PDT). However, this compound is highly lipophilic and has very low solubility in water, which limits its bioavailability and therapeutic application in aqueous physiological environments.[1] For in vitro studies, it is often necessary to dissolve it in organic solvents like dimethyl sulfoxide (DMSO).[2]
Q2: I am observing precipitation when I try to dilute my this compound-DMSO stock solution in a buffer. What is happening?
A2: This is a common issue known as solvent-shifting. When a concentrated solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration decreases rapidly. This causes the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation and aggregation. Porphyrins, in general, are known to aggregate in aqueous solutions, which can reduce their photosensitizing efficacy.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several strategies can be employed to enhance the solubility and dispersibility of this compound in aqueous media. These include:
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent.
-
Surfactant-based Formulations: Utilizing surfactants to form micelles that encapsulate this compound.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Liposomal Formulations: Encapsulating this compound within lipid vesicles.
-
Nanoparticle Formulations: Incorporating this compound into polymeric or solid lipid nanoparticles.
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase solubility.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer
Problem: My this compound, initially dissolved in DMSO, precipitates when I dilute it into my aqueous experimental medium (e.g., PBS).
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Rationale: Maintaining a sufficient concentration of the organic co-solvent can keep this compound dissolved.
-
Action: Experiment with different final concentrations of DMSO in your aqueous medium. Start with a higher percentage and titrate down to the lowest concentration that maintains solubility while being compatible with your experimental system. Be mindful that high concentrations of organic solvents can be toxic to cells.
-
-
Incorporate a Surfactant:
-
Rationale: Surfactants form micelles above their critical micelle concentration (CMC), creating a hydrophobic core where this compound can be solubilized.
-
Action: Consider adding non-ionic surfactants like Tween® 80 or Pluronic® F-127 to your aqueous medium before adding the this compound-DMSO stock. The final surfactant concentration should be above its CMC.
-
-
Slow Down the Dilution Process:
-
Rationale: Rapid dilution can cause localized high supersaturation, leading to precipitation.
-
Action: Add the this compound-DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
Issue 2: Low Bioavailability or Inconsistent Results in Cell-Based Assays
Problem: I am observing low cellular uptake or high variability in the biological effects of this compound in my cell culture experiments.
Troubleshooting Steps:
-
Assess for Aggregation:
-
Rationale: Aggregated this compound has a different absorption spectrum and reduced photodynamic activity compared to its monomeric form.
-
Action: Use UV-Vis spectroscopy to check the absorption spectrum of your this compound solution. Aggregation can lead to a broadening and shifting of the Soret band. Dynamic light scattering (DLS) can also be used to detect the presence of large aggregates.
-
-
Prepare a Nanoparticle or Liposomal Formulation:
-
Rationale: Encapsulating this compound in nanoparticles or liposomes can improve its stability in aqueous media, prevent aggregation, and enhance cellular uptake.
-
Action: Follow a suitable protocol to prepare this compound-loaded nanoparticles or liposomes. This will create a stable dispersion of the compound in your aqueous medium.
-
-
Utilize Cyclodextrin Complexation:
-
Rationale: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility and bioavailability.
-
Action: Prepare a this compound-cyclodextrin complex. This can be achieved by various methods, including co-precipitation or freeze-drying. The resulting complex can then be dissolved in an aqueous medium.
-
Experimental Protocols
Protocol 1: Solubilization using Surfactants (Tween® 80)
This protocol provides a general method for using Tween® 80 to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Prepare a series of PBS solutions containing different concentrations of Tween® 80 (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v). Ensure the concentrations are above the CMC of Tween® 80 (approximately 0.0013% w/v at 25°C).[3][4][5][6]
-
To a known volume of each Tween® 80 solution, add a small aliquot of the this compound-DMSO stock solution to achieve the desired final this compound concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Vortex the solutions vigorously for 1 minute.
-
Visually inspect the solutions for any signs of precipitation.
-
Measure the absorbance of the solutions using a spectrophotometer to determine the concentration of solubilized this compound. A clear solution with a sharp Soret peak indicates successful solubilization.
Quantitative Data Summary: Surfactant-Based Solubilization
| Surfactant | Critical Micelle Concentration (CMC) | Notes |
| Tween® 80 | ~0.015 mM (~0.002% w/v) | Commonly used to improve the solubility of hydrophobic compounds.[7] |
| Pluronic® F-127 | Varies with temperature (~0.7% w/v at 25°C) | A non-ionic triblock copolymer used for drug delivery.[8][9][10] |
Note: The optimal surfactant concentration will depend on the desired this compound concentration and the specific experimental conditions.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg or soybean)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of lipid to cholesterol is 2:1. The drug-to-lipid ratio will need to be optimized.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath or probe sonicator.
-
(Optional) For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
To determine the encapsulation efficiency, separate the unencapsulated this compound from the liposomes by methods such as dialysis or size exclusion chromatography. Quantify the amount of this compound in the liposomes and in the total formulation.
Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total amount of drug used) x 100
Quantitative Data Summary: Liposomal and Nanoparticle Formulations
| Formulation Type | Key Parameters to Optimize | Typical Size Range |
| Liposomes | Lipid composition, Drug-to-lipid ratio, Hydration medium | 80 - 200 nm |
| Solid Lipid Nanoparticles | Lipid type, Surfactant concentration, Homogenization pressure/time | 50 - 1000 nm |
| Polymeric Nanoparticles | Polymer type and concentration, Drug-to-polymer ratio | 100 - 500 nm |
Note: These are general ranges, and the final characteristics will depend on the specific formulation and preparation method.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitizer-loaded nanoparticles: Characterization and encapsulation efficiency – University of Bahrain [sustainability.uob.edu.bh]
- 8. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phylloerythrin Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with phylloerythrin experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
A1: this compound is a fluorescent porphyrin derivative produced from the metabolism of chlorophyll by gut microbes. In veterinary science, it is known as the causative agent of hepatogenous (Type III) photosensitization in livestock.[1][2][3] For researchers, its potent photodynamic properties make it a subject of interest for applications in photodynamic therapy (PDT), cellular imaging, and as a model compound for studying photosensitization mechanisms.[4][5]
Q2: What are the primary safety precautions when working with this compound?
A2: The primary hazard associated with this compound is its photosensitivity. It is crucial to protect this compound and any samples containing it from light to prevent degradation and the generation of reactive oxygen species (ROS). All handling, including weighing, dissolution, and dilutions, should be performed in a darkened room or with light-protective coverings (e.g., aluminum foil). Additionally, appropriate personal protective equipment (PPE), such as gloves and lab coats, should be worn.
Q3: How should I store this compound powder and solutions?
A3: this compound powder should be stored in a tightly sealed, light-proof container at -20°C or below. Solutions, typically prepared in solvents like dimethyl sulfoxide (DMSO), should be stored in small aliquots in light-proof vials at -20°C or -80°C to minimize freeze-thaw cycles. One study diluted this compound in DMSO for cellular uptake studies.[6]
Q4: What causes this compound-induced photosensitivity?
A4: this compound-induced photosensitivity occurs when the molecule accumulates in the skin. Upon exposure to ultraviolet (UV) or visible light, this compound absorbs photons, transitioning to an excited state.[7][8] This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS cause oxidative damage to cellular components like lipids, proteins, and nucleic acids, leading to inflammation, cell death (apoptosis or necrosis), and tissue damage.[1][4]
Troubleshooting Guides
This compound Extraction and Quantification
Issue: Low or no this compound detected in plasma/serum samples.
| Possible Cause | Troubleshooting Step |
| Sample Hemolysis | Hemolyzed serum samples can interfere with spectrofluorometric determination and are not suitable for this method.[9] Ensure proper blood collection and handling to prevent hemolysis. |
| Inadequate Extraction | Review the solvent system used for extraction. While specific protocols for this compound are not abundant in the provided results, porphyrins are typically extracted from biological matrices using a combination of organic solvents. Ensure thorough vortexing and centrifugation to achieve proper phase separation. |
| Degradation During Processing | This compound is light-sensitive. Protect samples from light at all stages of extraction and analysis by using amber vials or wrapping tubes in aluminum foil. Work under dim lighting conditions. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your spectrofluorometer or HPLC fluorescence detector. Refer to the spectroscopic data table below for appropriate settings. |
Issue: High background noise or interfering peaks in HPLC-fluorescence analysis.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Glassware | Use HPLC-grade solvents and thoroughly clean all glassware.[10] Filter all mobile phases before use. |
| Matrix Effects | Plasma and serum contain numerous endogenous fluorescent compounds. Optimize the HPLC gradient to separate this compound from these interfering substances. A pre-column or guard column can also help protect the analytical column.[11] |
| Detector Lamp Aging | An aging detector lamp can lead to increased noise.[10] Check the lamp's usage hours and replace it if necessary. |
| Air Bubbles in the System | Ensure the mobile phase is properly degassed to prevent air bubbles from entering the flow cell, which can cause spikes in the baseline.[11] |
In Vitro Phototoxicity Assays
Issue: High variability in cell viability results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Light Exposure | Ensure uniform light distribution across all wells of the culture plate. The light source should be calibrated to deliver a consistent fluence rate (e.g., 9.0 mW/cm² as used in one study).[6] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and proper mixing before and during cell plating to achieve a consistent cell density in all wells. |
| This compound Precipitation | This compound has low water solubility. When diluting a DMSO stock into aqueous culture medium, ensure rapid mixing to prevent precipitation. If solubility is an issue, consider the use of a vehicle control and assess the solubility limit. |
| Cellular Uptake Variability | The cellular uptake of this compound can take time, with one study indicating it was complete after about 10 hours of incubation.[6] Standardize the incubation time with this compound before light exposure. |
Issue: No phototoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Insufficient Light Dose | The phototoxic effect is dependent on both the concentration of the photosensitizer and the light dose. Verify the light source's output and the duration of exposure. |
| Incorrect Wavelength of Light | The light source must emit wavelengths that are absorbed by this compound. The Soret band (around 420 nm) is the strongest absorption peak.[6] Ensure your light source covers this range. |
| Subcellular Localization | The phototoxic efficacy can depend on where the photosensitizer localizes within the cell. This compound has been found to localize in the Golgi apparatus and mitochondria.[6] Different cell lines may exhibit different uptake and localization patterns. |
| Cell Line Resistance | Some cell lines may be more resistant to oxidative stress. Consider using a positive control photosensitizer known to induce phototoxicity in your chosen cell line. |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | In DMSO | In Plasma/Serum | In V79 Cells | Reference |
| Excitation Maximum (Soret Band) | 418 nm | 425 nm | 422 nm | [6][12][13] |
| Emission Maxima | 643 nm, 706 nm | 644-650 nm, 711 nm | 650 nm, 712 nm | [6][9][12][13] |
Table 2: this compound Concentrations in Sheep Plasma/Serum
| Condition | Concentration Range | Reference |
| Healthy (Non-photosensitive) | <0.05 µg/mL (<0.1 µmol/L) | [12][14] |
| Threshold for Clinical Photosensitization | >0.3 µg/mL (>0.3 µmol/L) | [12][14] |
| Photosensitive (Facial Eczema) | Up to 4.9 µmol/L | [14] |
Experimental Protocols
Protocol 1: Spectrofluorometric Quantification of this compound in Plasma
This protocol is adapted from methods described for analyzing this compound in sheep plasma.[12][14]
-
Sample Collection and Handling: Collect blood in heparinized tubes. Centrifuge to separate plasma. All subsequent steps must be performed under dim light or with light-protected tubes.
-
Sample Preparation: Dilute plasma samples with a suitable buffer or solvent as determined by your validation experiments. For calibration, standard solutions of this compound in methanol can be added to plasma from control animals.[9]
-
Spectrofluorometric Analysis:
-
Transfer the diluted sample to a quartz cuvette.
-
Set the spectrofluorometer to an excitation wavelength of 425 nm.
-
Scan for emission between 600 nm and 750 nm.
-
Identify the characteristic emission peaks around 650 nm and 711 nm.
-
-
Quantification: Calculate the concentration by integrating the area under the emission curve and comparing it to a standard curve prepared in a similar matrix.
Protocol 2: In Vitro Phototoxicity Assessment (Adapted from 3T3 NRU Test Principles)
This protocol outlines a general workflow for assessing the phototoxicity of this compound in a cell-based assay.
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts, V79) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium. Prepare two identical plates: one for irradiation (+L) and one to be kept in the dark (-L).
-
Incubate the cells with this compound for a predetermined uptake period (e.g., 10-18 hours).[6][15]
-
-
Irradiation:
-
Expose the +L plate to a non-cytotoxic dose of UV-A/visible light from a solar simulator. The -L plate should be kept in a dark incubator for the same duration.
-
-
Post-Incubation: Wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for another 18-24 hours.
-
Viability Assessment: Assess cell viability using a standard method, such as the Neutral Red Uptake (NRU) or MTT assay.
-
Data Analysis: Compare the cytotoxicity (IC50 values) between the irradiated and non-irradiated plates to determine the phototoxic potential.
Visualizations
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. High throughput screening (HTS) for phototoxicity hazard using the in vitro 3T3 neutral red uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensitisation diseases of animals: Classification and a weight of evidence approach to primary causes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating Phylloerythrin as a Potential Biomarker for Drug-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Drug-induced liver injury (DILI) remains a significant challenge in drug development and clinical practice, necessitating the search for more sensitive and specific biomarkers. While alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the current gold standards, their limitations have spurred investigation into novel candidates. This guide explores the theoretical validation of phylloerythrin, a metabolite of chlorophyll, as a potential biomarker for DILI, comparing it against established and emerging biomarkers.
Currently, there is no direct evidence validating this compound as a biomarker for DILI in humans. Its role as an indicator of liver dysfunction is well-established in veterinary medicine, particularly in the context of hepatogenous photosensitization in herbivores. In these animals, a compromised liver fails to clear this compound from the blood, leading to its accumulation and subsequent photosensitivity. This known mechanism provides a scientific rationale for investigating its potential in human DILI.
This guide will objectively compare the known characteristics of this compound with established biomarkers, presenting available experimental data and outlining the necessary steps for its potential validation.
Performance Comparison of Liver Injury Biomarkers
The following table summarizes the performance characteristics of traditional and emerging DILI biomarkers. Data for this compound in humans is not currently available and is presented here as a hypothetical candidate for validation.
| Biomarker | Type | Known Association with Liver Injury | Sensitivity for DILI | Specificity for DILI | Advantages | Disadvantages |
| This compound | Small Molecule (Porphyrin) | Directly linked to impaired biliary excretion in animals. | Not Available | Not Available | Potentially high specificity for hepatobiliary dysfunction. | No data in humans; dietary dependence (chlorophyll intake). |
| Alanine Aminotransferase (ALT) | Enzyme | Released from damaged hepatocytes. | Good | Moderate | Widely available, automated assays.[1][2] | Lacks specificity (elevated in muscle injury); poor correlation with severity of liver injury.[3] |
| Aspartate Aminotransferase (AST) | Enzyme | Released from damaged hepatocytes and other tissues. | Good | Low | Widely available; AST/ALT ratio can be informative.[4] | Not liver-specific (found in heart, muscle, kidney).[5] |
| Cytokeratin-18 (K18) | Protein Fragment | Released during hepatocyte apoptosis and necrosis.[6][7] | Superior to ALT in some studies.[8][9] | Higher than ALT; can distinguish from muscle injury.[8] | Can differentiate between apoptosis (ccK18) and necrosis (total K18). | Less widely available than ALT/AST. |
| MicroRNA-122 (miR-122) | Non-coding RNA | Highly abundant and specific to hepatocytes.[7][8] | Can be more sensitive and appear earlier than ALT.[8][9] | High | Liver-specific.[8] | Technically demanding assays (qRT-PCR); wide inter-individual variability.[10] |
Experimental Protocols
Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
A common method for determining ALT and AST activity in serum is an enzymatic rate method using a spectrophotometer.
Principle: The activity of ALT and AST is measured by monitoring the rate of NADH consumption in a coupled enzymatic reaction. The change in absorbance at 340 nm is directly proportional to the aminotransferase activity.
Specimen: Unhemolyzed serum is the preferred specimen.[11]
Reagents:
-
ALT Reagent: Contains L-alanine, α-ketoglutarate, and lactate dehydrogenase (LDH).
-
AST Reagent: Contains L-aspartate, α-ketoglutarate, and malate dehydrogenase (MDH).[12]
-
NADH Solution: A solution of reduced nicotinamide adenine dinucleotide.
Procedure (Automated Analyzer):
-
Serum samples and reagents are brought to the reaction temperature (typically 37°C).
-
The serum sample is mixed with the respective reagent (ALT or AST) and the reaction is initiated by the addition of α-ketoglutarate.
-
The analyzer monitors the decrease in absorbance at 340 nm over a fixed period as NADH is oxidized to NAD+.
-
The rate of absorbance change is used to calculate the enzyme activity in units per liter (U/L).
Hypothetical Protocol for this compound Measurement in Human Plasma
This protocol is adapted from a spectrofluorometric method used in veterinary studies and would require validation for human matrices.[13]
Principle: this compound is a fluorescent molecule. Its concentration can be determined by measuring the intensity of its fluorescence at a specific emission wavelength when excited by a specific wavelength of light.
Specimen: Plasma protected from light.
Reagents:
-
This compound standard solution.
-
Methanol or other suitable organic solvent.
Procedure:
-
Sample Preparation: Mix plasma with an equal volume of methanol to precipitate proteins. Centrifuge to obtain a clear supernatant.
-
Spectrofluorometry:
-
Set the excitation wavelength of the spectrofluorometer to approximately 425 nm.
-
Measure the fluorescence emission spectrum of the supernatant, with an expected peak around 644 nm.[14]
-
Quantify the this compound concentration by comparing the fluorescence intensity of the sample to a standard curve prepared with known concentrations of the this compound standard.
-
Visualizing Pathways and Workflows
Metabolic Pathway of this compound and its Role in Hepatogenous Photosensitization
The following diagram illustrates the formation of this compound from chlorophyll and the consequence of impaired liver function, leading to its accumulation and subsequent photosensitization. This pathway, established in animals, provides the rationale for its potential as a liver injury biomarker.
Caption: this compound metabolism and hepatogenous photosensitization.
Proposed Workflow for Validating a Novel DILI Biomarker
The following diagram outlines a hypothetical workflow for the validation of a new DILI biomarker, such as this compound, in a human population.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. acb.org.uk [acb.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. clinsurggroup.us [clinsurggroup.us]
- 5. acb.org.uk [acb.org.uk]
- 6. diapharma.com [diapharma.com]
- 7. Drug-Induced Liver Injury: Role of Circulating Liver-Specific microRNAs and Keratin-18 [mdpi.com]
- 8. Keratin-18 and microRNA-122 complement alanine aminotransferase as novel safety biomarkers for drug-induced liver injury in two human cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Candidate biomarkers for the diagnosis and prognosis of drug-induced liver injury: an international collaborative effort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biolabo.fr [biolabo.fr]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phylloerythrin and Protoporphyrin IX in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent photosensitizers, phylloerythrin and protoporphyrin IX (PpIX), for applications in photodynamic therapy (PDT). We delve into their mechanisms of action, photophysical properties, cellular interactions, and therapeutic efficacy, supported by experimental data and detailed protocols to aid in research and development.
Introduction: Two Porphyrins in the Spotlight
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to targeted cell death.[1] The choice of photosensitizer is paramount to the success of PDT, dictating the therapeutic window, tissue penetration of light, and the ultimate mechanism of cell kill.
Protoporphyrin IX (PpIX) is a well-established, endogenous photosensitizer and a crucial intermediate in the heme biosynthesis pathway.[2] Its preferential accumulation in tumor cells, often facilitated by the administration of its precursor, 5-aminolevulinic acid (5-ALA), has made it a cornerstone of clinical PDT for various cancers.[2][3]
This compound , a porphyrin derived from the degradation of chlorophyll in herbivores, is historically known for causing photosensitization in livestock with liver dysfunction.[4][5] However, its potent photosensitizing properties and ability to generate singlet oxygen have garnered interest in its potential as a PDT agent.
Mechanism of Action: A Tale of Two Photosensitizers
Both this compound and PpIX exert their photodynamic effects primarily through the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS. Upon activation by light of a specific wavelength, the photosensitizer transitions from its ground state to an excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (O₂), converting it to the highly reactive singlet oxygen. This process is known as a Type II photochemical reaction.
Protoporphyrin IX (PpIX)
PpIX-mediated PDT is known to induce apoptosis, a programmed form of cell death.[1] The generation of ROS within the mitochondria, a primary localization site for 5-ALA-induced PpIX, triggers the intrinsic apoptotic pathway.[6] This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell. Key molecular players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[7][8]
dot
This compound
This compound is also a potent generator of singlet oxygen. While the precise signaling pathways of this compound-induced cell death are less characterized than those of PpIX, studies suggest a "necro-apoptotic" mechanism. Its localization in the Golgi apparatus and mitochondria indicates that these organelles are primary targets of photodamage.[7] Damage to these critical cellular components can trigger both necrotic and apoptotic cell death pathways.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and PpIX based on available experimental evidence. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Protoporphyrin IX (PpIX) | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | Efficient source, specific value not reported | ~0.77 (in organic solvents) | [9] |
| Primary Cellular Localization | Golgi apparatus, Mitochondria | Mitochondria (5-ALA induced), Cell membranes (exogenous) | [6][7] |
| Cellular Uptake Mechanism | Diffusion-mediated | Active transport (via 5-ALA), Passive diffusion (exogenous) | [2][7] |
| Primary Cell Death Mechanism | Necro-apoptotic | Apoptosis | [1][7] |
| Spectral Properties | This compound (in DMSO) | Protoporphyrin IX (in various solvents) | Reference(s) |
| Soret Band (λmax, nm) | 418 | ~400-410 | [7] |
| Q-bands (λmax, nm) | Not specified | ~505, 540, 580, 630 | [6] |
| Fluorescence Emission (λmax, nm) | 643, 706 | ~635, 700 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of these photosensitizers.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a chemical quencher is a common approach to determine ΦΔ.
Principle: The rate of photooxidation of a singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran, DPBF) in the presence of the test photosensitizer is compared to that with a reference photosensitizer of known ΦΔ.
Protocol:
-
Prepare solutions of the test photosensitizer (this compound or PpIX) and a reference photosensitizer (e.g., methylene blue, ΦΔ = 0.52 in methanol) in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with a monochromatic light source at a wavelength absorbed by the photosensitizer.
-
Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals using a UV-Vis spectrophotometer.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) is calculated using the following equation:
ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_test and k_ref are the slopes of the plots of ln(A₀/Aₜ) versus time for the test and reference photosensitizers, respectively (A is the absorbance of DPBF).
-
I_abs_test and I_abs_ref are the rates of light absorption by the test and reference photosensitizers, respectively.
-
dot
Cellular Uptake Assay
Principle: The amount of photosensitizer taken up by cells over time is quantified using fluorescence spectroscopy.
Protocol:
-
Seed cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the photosensitizer (this compound or PpIX) for various time points (e.g., 1, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the photosensitizer.
-
Quantify the amount of intracellular photosensitizer by comparing the fluorescence intensity to a standard curve of the photosensitizer of known concentrations.
-
Normalize the uptake to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay).
Phototoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined time.
-
Wash the cells with PBS and replace with fresh medium.
-
Expose the cells to a specific light dose from a light source with a wavelength that activates the photosensitizer. Include a dark control group that is not exposed to light.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
Signaling Pathways in PDT-Induced Apoptosis
The following diagram illustrates the key signaling events in PpIX-mediated PDT-induced apoptosis.
dot
Conclusion
Both this compound and protoporphyrin IX are potent photosensitizers with significant potential in photodynamic therapy. PpIX is a well-characterized and clinically utilized photosensitizer, particularly when its accumulation is induced by 5-ALA, leading to effective mitochondrial-mediated apoptosis in cancer cells. This compound, while less studied in the context of cancer PDT, demonstrates promising photosensitizing properties, including efficient singlet oxygen generation and localization to key organelles.
Further research is warranted to fully elucidate the photophysical properties of this compound, including a precise determination of its singlet oxygen quantum yield, and to delineate the specific signaling pathways involved in its phototoxic effects. In vivo comparative studies are also crucial to assess the relative therapeutic efficacy and safety profiles of these two photosensitizers. Such investigations will be instrumental in determining the potential clinical utility of this compound as a novel PDT agent and for optimizing PDT protocols for both compounds.
References
- 1. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 3. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The livestock photosensitizer, phytoporphyrin (this compound), is a substrate of the ATP-binding cassette transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Phototoxic Properties of Phylloerythrin and Chlorin e6 for Photodynamic Therapy
For Immediate Release
This guide provides a detailed comparative analysis of the phototoxic properties of two photosensitizers, phylloerythrin and chlorin e6, to assist researchers, scientists, and drug development professionals in the field of photodynamic therapy (PDT). The following sections present a summary of their photophysical characteristics, cellular uptake and localization, and in vitro and in vivo efficacy, supported by experimental data and protocols.
Data Presentation
The quantitative data for this compound and chlorin e6 are summarized in the tables below for ease of comparison.
Table 1: Photophysical and Photochemical Properties
| Property | This compound | Chlorin e6 |
| Soret Peak (in DMSO) | 418 nm[1] | ~400 nm[2] |
| Q-band Absorption (in buffer) | Not specified | 654 nm[2] |
| Molar Absorption Coefficient (at Q-band) | Not specified | 40,000 M⁻¹ cm⁻¹[2] |
| Fluorescence Emission (in DMSO) | 643 nm, 706 nm[1] | Not specified |
| Fluorescence Emission (in cells) | 650 nm, 712 nm[1] | ~668 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not specified, but noted to be an efficient generator of singlet oxygen. | 0.77 (in buffer)[2] |
Table 2: Cellular Uptake and Localization
| Property | This compound | Chlorin e6 |
| Cellular Uptake Mechanism | Diffusion-mediated[1] | Dependent on charge and formulation; can involve endocytosis.[3][4] |
| Time to Complete Cellular Uptake | ~10 hours in V79 fibroblasts[1] | Varies with cell type and formulation (e.g., 15 min to 6 h).[3][4] |
| Subcellular Localization | Golgi apparatus, Mitochondria[1] | Plasma membrane, Cytosolic vesicles, Lysosomes, Mitochondria, Endoplasmic Reticulum.[4] |
Table 3: In Vitro and In Vivo Photodynamic Efficacy
| Aspect | This compound | Chlorin e6 |
| In Vitro Cell Lines Studied | Chinese hamster lung fibroblast cells (V79)[1] | Various cancer cell lines including human vascular smooth muscle cells, A431 epidermoid carcinoma, EA.hy926 endothelial cells, and melanoma B16F10 cells.[3][5][6] |
| In Vitro Efficacy | Demonstrated photodynamic inactivation of mitochondrial and Golgi apparatus marker enzymes.[1] | Induces apoptosis and necrosis in various cancer cells. IC50 of 20.98 µM in B16F10 cells with 1 J/cm² light dose.[5][6] |
| Animal Models Used | Primarily associated with hepatogenous photosensitization in livestock (e.g., sheep).[7][8] | Mouse models with various transplanted tumors (e.g., melanoma, colorectal carcinoma).[6] |
| In Vivo Efficacy | Acts as a potent phototoxic agent in cases of liver damage in animals, leading to skin lesions upon sun exposure.[7] | Effectively suppresses tumor growth in animal models. For example, intravenous injection of 2.5 mg/kg followed by red light exposure inhibited melanoma growth.[6] |
| Dark Toxicity | Not explicitly quantified in the reviewed literature. | Low dark toxicity. IC50 of 534.3 µM in B16F10 cells without light.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Cellular Uptake and Localization of this compound
-
Cell Culture: Chinese hamster lung fibroblast cells (V79) are cultured in monolayers.
-
Labeling: Cells are labeled with 0.25 µg/ml this compound.
-
Uptake Study: Cellular uptake is monitored over time. To distinguish the uptake mechanism, cells are incubated with this compound at both 37°C and 0°C.
-
Localization Study:
-
Fluorescence Microscopy: The intracellular distribution of this compound is visualized using fluorescence microscopy.
-
Subcellular Marker Enzyme Inactivation: After incubation with this compound and exposure to blue light (9.0 mW/cm²), the activity of marker enzymes for various organelles is measured.[1] These include cytochrome-c oxidase (mitochondria), UDP galactosyl transferase (Golgi apparatus), β-N-acetyl-D-glucosaminidase (lysosomes), and NADPH cytochrome-c reductase (endoplasmic reticulum).[1] A decrease in enzyme activity indicates the localization of the photosensitizer in that organelle.[1]
-
In Vitro Photodynamic Therapy with Chlorin e6
-
Cell Culture: Human vascular smooth muscle cells (TG/HA-VSMCs) or other cancer cell lines are cultured.
-
Photosensitizer Incubation: Cells are incubated with a specific concentration of chlorin e6 for a defined period.
-
Washing: The cells are washed to remove any unbound photosensitizer.
-
Incubation: A further incubation period in a fresh medium may follow.
-
Illumination: Cells are irradiated with light of a specific wavelength (e.g., 660 nm) and fluence.
-
Assessment of Phototoxicity: Cell viability is assessed using methods such as the MTT assay.[6] Apoptosis can be evaluated by annexin V staining, measurement of caspase-3 activity, and DNA fragmentation analysis.[5] Reactive oxygen species (ROS) generation is measured using fluorescent probes.[5]
In Vivo Photodynamic Therapy Efficacy of Chlorin e6 in a Mouse Melanoma Model
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.
-
Photosensitizer Administration: When tumors reach a certain volume, mice are intravenously injected with chlorin e6 (e.g., 2.5 mg/kg).
-
Light Treatment: After a specific time for drug accumulation (e.g., 3 hours), the tumor area is exposed to red light (e.g., 660 nm).
-
Efficacy Evaluation: Tumor growth is monitored over time and compared to control groups. The expression of immune response markers such as IFN-γ, TNF-α, and IL-2 can also be analyzed.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the photodynamic action of these photosensitizers and a typical experimental workflow.
References
- 1. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitisation diseases of animals: Classification and a weight of evidence approach to primary causes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. SAFETY AND EFFICACY OF PHOTODYNAMIC THERAPY WITH CHLORIN E6 IN CHRONIC CENTRAL SEROUS CHORIORETINOPATHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitization induced reactive oxygen species and oxidative damage in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phylloerythrin's Singlet Oxygen Generation Efficiency: A Comparative Guide for Researchers
Comparative Analysis of Singlet Oxygen Quantum Yields
The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer for type II PDT, where singlet oxygen is the primary cytotoxic agent. The following table summarizes the reported ΦΔ values for several common porphyrins, providing a basis for comparison.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Phylloerythrin | Not Reported | - | - |
| Protoporphyrin IX (PpIX) | 0.77 | Not Specified | [2] |
| 0.87 (lipidated PpIX) | Not Specified | [2] | |
| meso-Tetraphenylporphyrin (TPP) | ~0.60 | N,N-dimethyl formamide (DMF) | |
| Photofrin® | 0.89 | Phosphate buffer with 1 vol% Triton X-100 | |
| Hematoporphyrin IX dimethylester | ~0.60 | N,N-dimethyl formamide (DMF) |
Note: The singlet oxygen quantum yield can be influenced by various factors, including the solvent, pH, and aggregation state of the photosensitizer. Therefore, it is crucial to consider the experimental conditions when comparing these values.
Experimental Protocols for Measuring Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield is a critical experimental procedure in the evaluation of photosensitizers. Two primary methods are employed: direct and indirect detection.
Direct Method: Singlet Oxygen Phosphorescence
This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its ground state. The emission peak is typically observed around 1270 nm.
Experimental Protocol:
-
Sample Preparation: A solution of the photosensitizer in a suitable solvent is prepared in a quartz cuvette. The concentration is adjusted to have a specific absorbance at the excitation wavelength.
-
Excitation: The sample is excited with a pulsed laser at a wavelength where the photosensitizer absorbs.
-
Detection: A sensitive NIR detector, often a liquid nitrogen-cooled germanium detector or a single-photon avalanche diode (SPAD), is used to detect the phosphorescence at 1270 nm.
-
Data Analysis: The intensity of the phosphorescence is measured and compared to that of a reference photosensitizer with a known ΦΔ value, under identical experimental conditions. The quantum yield of the sample is then calculated using a comparative method.
Indirect Method: Chemical Quenching
This method utilizes a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its chemical or physical properties, such as a decrease in absorbance or fluorescence. A commonly used chemical quencher is 1,3-diphenylisobenzofuran (DPBF).
Experimental Protocol:
-
Sample Preparation: A solution containing both the photosensitizer and the chemical quencher (e.g., DPBF) in an appropriate solvent is prepared.
-
Irradiation: The solution is irradiated with a light source at a wavelength absorbed by the photosensitizer but not by the quencher.
-
Monitoring: The decrease in the concentration of the quencher is monitored over time by measuring the change in its absorbance or fluorescence at a specific wavelength.
-
Data Analysis: The rate of quencher degradation is proportional to the rate of singlet oxygen generation. By comparing this rate to that obtained with a reference photosensitizer of known ΦΔ, the quantum yield of the sample can be determined.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the singlet oxygen quantum yield of a photosensitizer using the indirect chemical quenching method.
Caption: Workflow for determining singlet oxygen quantum yield.
Signaling Pathway of Photodynamic Therapy
The generation of singlet oxygen by a photosensitizer upon light activation initiates a cascade of cellular events leading to cell death, a process central to photodynamic therapy.
Caption: Type II PDT signaling pathway.
References
A Comparative Guide to Phylloerythrin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of phylloerythrin, a key biomarker for hepatogenous photosensitization in livestock. This document outlines the principles, experimental protocols, and performance characteristics of commonly employed techniques, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and its Significance
This compound is a photodynamic porphyrin compound derived from the microbial degradation of chlorophyll in the digestive tract of herbivores. Under normal physiological conditions, it is absorbed into the bloodstream and efficiently excreted by the liver via the biliary system.[1] However, liver dysfunction can lead to impaired excretion and subsequent accumulation of this compound in the blood and tissues.[1] Upon exposure to sunlight, particularly UV-A radiation, this compound in the skin becomes photoactivated, triggering a cascade of cellular damage that manifests as photosensitization, a condition characterized by severe dermatitis.[1] Accurate and sensitive detection of this compound is therefore crucial for diagnosing and managing hepatogenous photosensitization in animals.
Overview of Detection Methods
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of the different this compound detection methods.
| Parameter | Spectrofluorometry | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) (Hypothetical) |
| Principle | Measurement of native fluorescence at specific excitation and emission wavelengths. | Chromatographic separation followed by fluorescence detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Limit of Detection (LOD) | <0.05 µg/mL in plasma.[2][3] | ~1.0 nmol/L for porphyrins in plasma. | Estimated in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Not explicitly stated in reviewed literature. | Typically 3x LOD. | Typically 3-5x LOD. |
| Linearity Range | Reliable measurements in the range of 0.4-6 µM in serum.[4][5] | 0 - 500 nmol/L for porphyrins in plasma.[4] | Typically 2-3 orders of magnitude. |
| Recovery | Not explicitly stated in reviewed literature. | 50-97% for various porphyrins from plasma.[4] | Typically 80-120%. |
| Precision (%RSD) | Not explicitly stated in reviewed literature. | <5% (analytical imprecision).[4] | Intra-assay <10%, Inter-assay <15%. |
| Sample Throughput | High | Moderate | High |
| Specificity | Can distinguish from other chlorophyll metabolites.[4][5] | High, separates isomers and other interfering compounds. | Potentially very high, dependent on antibody specificity. |
| Cost | Low to moderate | High | Moderate to high |
Experimental Protocols
Spectrofluorometric Method
This method is based on the intrinsic fluorescence of this compound.
Sample Preparation (Plasma/Serum):
-
Collect blood samples and separate plasma or serum. Hemolyzed samples may not be suitable.[4][5]
-
Dilute the plasma or serum sample with a suitable buffer or solvent (e.g., methanol) as required.[4][5]
Instrumentation and Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to approximately 425 nm.[2][3][4][5]
-
Measure the fluorescence emission spectrum, with expected peaks at around 644-650 nm and 711 nm.[2][3][4][5]
-
Quantify the concentration by comparing the fluorescence intensity to a standard curve prepared with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method offers high specificity and the ability to separate different porphyrins.
Sample Preparation (Plasma):
-
Protein Precipitation: To 500 µL of plasma, add 250 µL of dimethylsulfoxide followed by 250 µL of 15% trichloroacetic acid.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Collect the supernatant for injection into the HPLC system.[4]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 1 M ammonium acetate/acetic acid buffer, pH 5.16) is commonly used for porphyrin separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~400 nm and emission at ~620 nm.
Validation Parameters (based on general porphyrin analysis):
-
Linearity: Establish a calibration curve with a series of this compound standards (e.g., 0-500 nmol/L).[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For similar porphyrins, LODs of 1.0 nmol/L have been reported.[4]
-
Recovery: Assess the efficiency of the extraction procedure by spiking known amounts of this compound into blank plasma. Recoveries for porphyrins can range from 50% to 97%.[4]
-
Precision: Evaluate the repeatability of the method by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). An analytical imprecision of <5% is achievable.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) - A Hypothetical Approach
While no commercial ELISA kit for this compound has been identified, a competitive ELISA could be developed.
Principle:
-
A microtiter plate is coated with a known amount of this compound.
-
The sample containing unknown this compound and a fixed amount of a this compound-specific antibody are added.
-
The free this compound in the sample competes with the coated this compound for antibody binding.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
A substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of this compound in the sample.
Hypothetical Validation Parameters:
-
Specificity: The antibody must be highly specific to this compound with minimal cross-reactivity to other porphyrins or chlorophyll derivatives.
-
Sensitivity (LOD/LOQ): Expected to be in the low ng/mL range.
-
Precision: Intra-assay and inter-assay coefficients of variation should be below 10% and 15%, respectively.
-
Recovery: Spike and recovery experiments in the sample matrix (e.g., plasma) should yield recoveries between 80-120%.
Visualizations
Caption: Hepatogenous Photosensitization Pathway.
Caption: General Experimental Workflow.
Caption: Principle of Fluorescence Detection.
Conclusion
The choice of detection method for this compound depends on the specific requirements of the study. Spectrofluorometry offers a rapid, cost-effective, and high-throughput option suitable for initial screening and diagnosis where high specificity is not paramount. HPLC with fluorescence detection provides superior specificity and is the method of choice for research applications requiring accurate quantification and separation from potentially interfering compounds. While a dedicated ELISA for this compound is not currently on the market, its potential for high-throughput and sensitive detection makes it an attractive future prospect. This guide provides the foundational information for researchers to make an informed decision on the most suitable method for their this compound analysis needs.
References
- 1. Development and validation of a method for porphyrins quantification using HPLC-UV in urine | Kildyushkin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 5. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation of Plasma Phylloerythrin Levels with Liver Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plasma phylloerythrin levels and the activity of key liver enzymes as indicators of hepatogenous photosensitization. The information presented is supported by experimental data to aid researchers in the diagnosis and understanding of this condition, which is a significant concern in livestock and has implications for the study of liver function and disease.
Hepatogenous, or secondary, photosensitization is the most common form of photosensitization in livestock.[1][2] It arises not from the direct ingestion of a photodynamic agent, but from a compromised liver's inability to excrete this compound, a photodynamic metabolite of chlorophyll.[1][3] In a healthy animal, this compound is efficiently removed from circulation by the liver and excreted into the bile.[1] However, when the liver is damaged, this compound accumulates in the bloodstream, leading to photosensitivity when the animal is exposed to sunlight.[4][5] Consequently, elevated plasma this compound is a direct indicator of liver dysfunction.[4] The extent of this liver damage can be further quantified by measuring the activity of specific liver enzymes in the blood, such as gamma-glutamyltransferase (GGT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1][4]
Comparative Analysis of Plasma this compound and Liver Enzyme Activity
The following table summarizes quantitative data from a study on Akkaraman lambs, comparing plasma this compound concentrations and liver enzyme activities in healthy animals versus those with hepatogenous photosensitization caused by the ingestion of the hepatotoxic plant Tribulus terrestris.[4]
| Parameter | Healthy Lambs (n=10) | Lambs with Hepatogenous Photosensitization (n=24) | Unit |
| Plasma this compound | 0.08 ± 0.04 | 0.35 ± 0.15 | µg/ml |
| Gamma-Glutamyltransferase (GGT) | 95.80 ± 31.38 | 184.93 ± 45.23 | IU/L |
| Aspartate Aminotransferase (AST) | 95.38 ± 15.08 | 204.69 ± 42.66 | IU/L |
| Alkaline Phosphatase (ALP) | 182.70 ± 54.32 | 308.03 ± 64.30 | IU/L |
Data presented as mean ± standard deviation.[4]
In a separate experimental study on sheep with facial eczema (a hepatogenous photosensitization induced by the mycotoxin sporidesmin), it was determined that plasma concentrations of this compound in healthy sheep were less than 0.1 µmol/l.[6] Clinical signs of photosensitization were not observed until the plasma this compound concentration exceeded 0.3 µmol/l, with some affected animals reaching levels as high as 4.9 µmol/l.[6] This study also noted a strong correlation between the rise in plasma GGT activity and the increase in plasma this compound following sporidesmin administration.[6][7]
Experimental Protocols
Experimental Induction of Hepatogenous Photosensitization (Facial Eczema Model)
This protocol is based on the experimental induction of facial eczema in sheep using the mycotoxin sporidesmin.[6]
-
Animal Model: Weaned lambs (e.g., Romney x Polled Dorset, 25-30 kg).
-
Inducing Agent: Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum.
-
Administration: Lambs are dosed with 0.25 mg sporidesmin/kg liveweight on two consecutive days.
-
Housing: A portion of the dosed animals should be housed indoors in a darkened room, with another group housed outdoors and exposed to natural sunlight to observe the onset of photosensitization. Control animals (not dosed with sporidesmin) should be maintained under identical conditions.
-
Sample Collection: Blood samples are collected into heparinized tubes at baseline (before dosing) and at regular intervals (e.g., days 7, 10, 12, 14, 17, 20, and 25) for the analysis of plasma this compound and liver enzymes.
-
Clinical Observation: Animals housed outdoors are monitored daily for clinical signs of photosensitization, such as restlessness, scratching, and the development of edema and reddening of the skin in non-pigmented areas.
Measurement of Plasma this compound by Spectrofluorometry
This method is for the quantitative analysis of this compound in plasma or serum.[8][9]
-
Instrumentation: A luminescence spectrometer (e.g., Perkin-Elmer LS-50B) equipped with a red-sensitive photomultiplier.
-
Sample Preparation:
-
Blood is collected in heparinized tubes and centrifuged to separate the plasma.
-
Plasma samples should be protected from light to prevent photodegradation of this compound.
-
-
Spectrofluorometric Analysis:
-
Quantification:
-
Calibration curves are generated using standard solutions of this compound in methanol added to plasma from healthy, this compound-free animals (e.g., neonatal ruminants).[8]
-
The concentration of this compound in the test samples is determined by comparing their fluorescence intensity to the calibration curve. Reliable measurements can be achieved in the range of 0.4-6 µM.[8]
-
Note: Hemolyzed samples are not suitable for this method as they can interfere with the fluorescence measurement.[8]
-
Measurement of Liver Enzyme Activity
The activity of liver enzymes such as GGT, AST, and ALP in plasma or serum is determined using standard automated biochemical analyzers and commercially available assay kits, following the manufacturer's instructions.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Metabolic pathway of this compound in healthy vs. diseased liver states.
Caption: Workflow for studying this compound and liver enzyme correlation.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 3. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. tandfonline.com [tandfonline.com]
Phylloerythrin as a Liver Function Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers of liver function is a continuous endeavor. While standard liver function tests (LFTs) are cornerstones of clinical practice, novel biomarkers that offer earlier or more mechanistic insights are of significant interest. This guide provides a comprehensive comparison of phylloerythrin, a metabolite of chlorophyll, with established liver function biomarkers.
This compound has been identified as a key indicator of hepatogenous photosensitization in herbivores, a condition arising from liver dysfunction.[1] Its accumulation in the bloodstream is a direct consequence of the liver's inability to perform its normal excretory functions.[1][2][3] While its clinical validation is well-established in veterinary medicine, its direct application as a routine liver function biomarker in humans is yet to be fully explored. This guide will objectively compare the performance of this compound with conventional liver function biomarkers, supported by available experimental data.
Overview of Liver Function Biomarkers
The assessment of liver health typically involves a panel of blood tests that measure various enzymes and proteins. These markers can be broadly categorized based on the type of liver injury they indicate: hepatocellular injury (damage to liver cells) and cholestatic injury (impaired bile flow).
Signaling Pathway of Hepatocellular and Cholestatic Injury
The following diagram illustrates the release of key biomarkers in response to different types of liver injury.
Caption: Biomarker release in liver injury and this compound metabolism.
Quantitative Comparison of Liver Function Biomarkers
The following tables summarize the key quantitative data for this compound and standard liver function tests. It is important to note that the data for this compound is derived from animal studies, as human data is not currently available.
Table 1: this compound Concentration in Plasma/Serum (Animal Studies)
| Species | Condition | This compound Concentration | Reference |
| Sheep | Healthy | <0.1 µmol/L | [4] |
| Sheep | Photosensitized | >0.3 µmol/L (up to 4.9 µmol/L) | [4] |
| Cattle | Healthy | Not specified | |
| Cattle | Photosensitized (Facial Eczema) | 0.4 - 1.8 µM | [4] |
Table 2: Standard Liver Function Tests (Human Reference Ranges)
| Biomarker | Abbreviation | Typical Reference Range | Primary Indication |
| Alanine Aminotransferase | ALT | 7 to 55 U/L | Hepatocellular Injury |
| Aspartate Aminotransferase | AST | 8 to 48 U/L | Hepatocellular Injury |
| Alkaline Phosphatase | ALP | 40 to 129 U/L | Cholestatic Injury |
| Gamma-Glutamyl Transferase | GGT | 8 to 61 U/L | Cholestatic Injury |
| Total Bilirubin | 0.1 to 1.2 mg/dL | Hepatocellular & Cholestatic Injury | |
| Albumin | 3.5 to 5.0 g/dL | Liver Synthetic Function | |
| Prothrombin Time | PT | 9.4 to 12.5 seconds | Liver Synthetic Function |
Reference ranges can vary between laboratories.
Table 3: Diagnostic Accuracy of Liver Function Biomarkers
| Biomarker(s) | Condition | Sensitivity | Specificity | Notes |
| This compound | Hepatogenous Photosensitization (Sheep) | High (qualitative) | High (qualitative) | A plasma concentration >0.3 µg/ml is associated with clinical signs.[4] |
| ALT & AST | Drug-Induced Liver Injury (DILI) | Variable | Variable | Dependent on cutoff values; a combination of markers improves accuracy.[5] |
| ALP & GGT | Cholestatic Liver Disease | High | Moderate | GGT is very sensitive but less specific; used to confirm the hepatic origin of elevated ALP.[6][7][[“]] |
| AST/ALT Ratio | Alcoholic Liver Disease | >2 is suggestive | High | An AST/ALT ratio >2 is a strong indicator of alcoholic liver disease.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these biomarkers.
Measurement of this compound (Spectrofluorometric Method)
This protocol is based on a validated method for measuring this compound in the plasma of photosensitive animals.[4]
Experimental Workflow:
References
- 1. smallfarms.oregonstate.edu [smallfarms.oregonstate.edu]
- 2. Table: How Does Liver Disease Affect the Skin (Light Sensitivity or Photosensitization)?-Merck Veterinary Manual [merckvetmanual.com]
- 3. equiimed.com [equiimed.com]
- 4. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity and Specificity of Tests of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Evaluating Liver Test Abnormalities: Tests of Cholestatic Injury [hepatitis.va.gov]
- 8. consensus.app [consensus.app]
- 9. The relative expression of hepatocellular and cholestatic liver enzymes in adult patients with liver disease | Annals of Hepatology [elsevier.es]
A Comparative Guide to Phylloerythrin Delivery Systems for Enhanced Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different delivery systems for phylloerythrin, a potent photosensitizer, to enhance its efficacy in photodynamic therapy (PDT). The comparison focuses on key performance metrics of liposomal, nanoparticle, and micellar formulations, supported by experimental data from various studies. Detailed experimental protocols for the key evaluation methods are also provided.
Introduction to this compound and Delivery Systems
This compound is a chlorophyll-derived photosensitizer with strong absorbance in the red region of the spectrum, making it a promising candidate for PDT. However, its hydrophobic nature and tendency to aggregate in aqueous environments limit its bioavailability and therapeutic efficacy. To overcome these limitations, various drug delivery systems, including liposomes, nanoparticles, and micelles, have been explored to improve the solubility, stability, and tumor-targeting ability of this compound and other similar photosensitizers.
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be encapsulated within the lipid bilayer.
Nanoparticles , typically polymeric, are solid colloidal particles in which the drug can be entrapped, encapsulated, or adsorbed onto the surface.
Micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing hydrophobic drugs.
Comparative Analysis of this compound Delivery Systems
The following tables summarize the key characteristics and performance of different this compound delivery systems based on available literature. It is important to note that direct comparative studies for this compound are limited; therefore, data from studies on structurally similar photosensitizers (e.g., pheophorbide a, chlorophyll derivatives) are included for a broader comparative perspective, with appropriate citations.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Photosensitizer | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Calothrixin B | 108 - 117 | < 0.2 | Negative | - | > 89 | [1] |
| Liposomes | P5 peptide | ~150 | < 0.2 | Negative | - | - | [2] |
| Polymeric Micelles | Pheophorbide a | ~20 | - | - | - | - | [3] |
| Polymeric Micelles | 3-Carene | Nanometric | Medium to Low | - | - | - | [4] |
| Polymeric Micelles | Indocyanine Green | 12 | ~0 | -2.1 | - | 95 | [5] |
| Nanoparticles | Docetaxel | ~115 | - | - | > 80 | - | [6] |
| Nanoparticles | Abiraterone | < 178.73 | - | - | - | - | [7] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vitro Efficacy of this compound Delivery Systems
| Delivery System | Photosensitizer | Cell Line | IC50 (µM) | Cellular Uptake | Phototoxicity | Reference |
| Liposomes | Jaspine B | Yamato-SS | Lower than free drug | Enhanced | Increased | [8] |
| Liposomes | Calothrixin B | A549, MCF-7 | - | - | Increased vs. free drug | [1] |
| Polymeric Micelles | Pheophorbide a | HCT116 | - | - | Effective in 2D & 3D models | [3] |
| Nanoparticles | TPP-NPs | HeLa | Concentration-dependent | - | Significant | [9] |
| Nanoparticles | Nickel NPs | K562 Leukemia | Concentration-dependent | Enhanced | Induced apoptosis & necrosis | [10] |
Note: "-" indicates data not available in the cited sources. IC50 values are highly dependent on experimental conditions (e.g., light dose, incubation time).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound delivery systems.
Formulation of Delivery Systems
a) Liposome Preparation (Thin-Film Hydration Method)
-
Dissolve lipids (e.g., DMPC, DMPG, Cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
b) Nanoparticle Preparation (Co-precipitation Method)
-
Dissolve the polymer (e.g., PLGA) and this compound in an organic solvent.
-
Add this organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA) under constant stirring.
-
The nanoparticles will precipitate as the organic solvent diffuses into the aqueous phase.
-
Collect the nanoparticles by centrifugation, wash to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
c) Micelle Preparation (Solvent Evaporation Method)
-
Dissolve the amphiphilic block copolymer (e.g., Pluronic F-127) and this compound in a volatile organic solvent.
-
Slowly add this solution to an aqueous buffer with stirring.
-
The organic solvent is then removed by evaporation under reduced pressure, leading to the self-assembly of polymer chains into micelles with the drug encapsulated in the core.
Characterization of Delivery Systems
a) Particle Size and Zeta Potential
-
Dilute the formulation in an appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
b) Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Indirect Method:
-
Separate the this compound-loaded delivery systems from the aqueous medium containing the unencapsulated drug by centrifugation or filtration.
-
Quantify the amount of free this compound in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic absorption/emission wavelengths.[11]
-
Calculate DLC and EE using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DLC (%) = (Total Drug - Free Drug) / Weight of Delivery System * 100
-
-
-
Direct Method:
-
Lyse the delivery systems using a suitable solvent to release the encapsulated this compound.
-
Quantify the total amount of encapsulated drug using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
In Vitro Drug Release
-
Place a known amount of the this compound-loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the concentration of released this compound in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[12][13]
In Vitro Cellular Uptake
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the this compound-loaded delivery systems for various time points.
-
Wash the cells with PBS to remove non-internalized particles.
-
Lyse the cells and quantify the intracellular this compound concentration using fluorescence spectroscopy.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.[14]
In Vitro Phototoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of free this compound or this compound-loaded delivery systems and incubate for a specific period.
-
Wash the cells with PBS and add fresh cell culture medium.
-
Irradiate the cells with a light source of an appropriate wavelength (corresponding to the absorbance peak of this compound) and a specific light dose. A parallel set of plates should be kept in the dark as a control.
-
After irradiation, incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that causes 50% cell death).[15][16][17]
Visualizations
Signaling Pathway of Photodynamic Therapy
Caption: Simplified signaling pathway of photodynamic therapy.
Experimental Workflow for Comparing Delivery Systems
Caption: Experimental workflow for comparing this compound delivery systems.
Logical Relationship of Delivery System Properties and Efficacy
Caption: Relationship between delivery system properties and therapeutic efficacy.
Conclusion
The choice of a delivery system for this compound in PDT is critical for its therapeutic success. While direct comparative data for this compound is still emerging, studies on similar photosensitizers suggest that liposomes, nanoparticles, and micelles all offer significant advantages over the free drug by improving its solubility, stability, and cellular uptake. The optimal delivery system will likely depend on the specific cancer type, desired release kinetics, and other formulation considerations. This guide provides a framework for researchers to compare and select the most appropriate delivery system for their specific application and outlines the necessary experimental protocols for a comprehensive evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric micelles encapsulating photosensitizer: structure/photodynamic therapy efficiency relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of indocyanine green by encapsulation within micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological Evaluation of Photodynamic Effect Mediated by Nanoparticles with Embedded Porphyrin Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cellular uptake and cytotoxic effect of functionalized nickel nanoparticles on leukemia cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid measurement of drug release from temperature-sensitive liposomes by electron paramagnetic resonance and radioisotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Evaluating Phylloerythrin's Specificity as a Cholestasis Marker: A Comparative Guide
For researchers, scientists, and drug development professionals, the early and accurate detection of cholestasis—a condition characterized by the disruption of bile flow—is critical. While standard biomarkers have long been in use, their specificity can be limited. This guide provides a comparative analysis of phylloerythrin, a naturally occurring porphyrin, against conventional cholestasis markers, supported by experimental data and protocols to aid in its evaluation as a specific biomarker for this pathological condition.
Introduction to Cholestasis and the Need for Specific Biomarkers
Cholestasis can arise from a multitude of factors, including drug-induced liver injury, genetic disorders, and autoimmune diseases.[1] The impairment of bile flow leads to the accumulation of toxic substances, such as bile acids and bilirubin, in the liver and systemic circulation, which can result in significant liver damage.[2] Currently, the diagnosis of cholestasis relies on a panel of biochemical markers, including alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), bilirubin, and serum bile acids.[3] However, these markers can lack specificity, as their levels can be elevated in other conditions not related to cholestasis.[1] This ambiguity underscores the need for more specific and sensitive biomarkers to improve diagnosis, monitor disease progression, and evaluate the efficacy of novel therapeutics.
This compound: A Novel Candidate for Cholestasis Detection
This compound is a photodynamic porphyrin, a metabolic byproduct of chlorophyll. In healthy herbivorous animals, chlorophyll is converted to this compound by gut microbes. This this compound is then absorbed into the bloodstream, taken up by the liver, and efficiently excreted into the bile, following a metabolic pathway similar to that of bilirubin.[4]
However, in the presence of cholestasis or significant liver dysfunction that impairs biliary excretion, this compound cannot be effectively cleared from the body.[4] Consequently, its concentration in the bloodstream rises significantly. This accumulation of this compound in the skin can lead to a condition known as hepatogenous photosensitization, where exposure to sunlight causes severe skin damage.[5] This direct link between impaired biliary excretion and elevated serum this compound levels makes it a compelling and potentially highly specific biomarker for cholestasis.
Comparative Analysis of Cholestasis Biomarkers
The following table summarizes the key characteristics of this compound in comparison to conventional cholestasis markers.
| Biomarker | Principle | Advantages | Disadvantages |
| This compound | A chlorophyll metabolite exclusively excreted via the bile. Its accumulation in blood is a direct indicator of impaired biliary function.[4] | - High Specificity: Directly linked to biliary excretion. Not significantly affected by bone disease or other non-hepatic conditions. - Early Indicator: May rise before clinical signs of jaundice are apparent.[6] | - Limited Research: Fewer clinical studies compared to conventional markers. - Dietary Dependence: Dependent on chlorophyll intake (relevant in herbivorous models). |
| Alkaline Phosphatase (ALP) | An enzyme present in the liver's bile duct epithelium. Its synthesis increases in response to cholestasis. | - Widely Available: A standard component of liver function panels. | - Low Specificity: Also present in bone, placenta, and intestines, leading to false positives.[1] |
| Gamma-Glutamyl Transferase (GGT) | An enzyme found in hepatocytes and bile duct epithelial cells. It is a sensitive indicator of hepatobiliary disease. | - High Sensitivity: Often the first liver enzyme to become elevated in response to biliary obstruction. | - Low Specificity: Can be elevated due to alcohol consumption, certain medications, and other non-cholestatic conditions.[7] |
| Bilirubin | A breakdown product of heme. Elevated levels of conjugated bilirubin are indicative of impaired excretion.[3] | - Indicator of Severity: The degree of elevation often correlates with the severity of cholestasis. | - Late-Stage Marker: May only become significantly elevated in more advanced stages of cholestasis.[3] |
| Bile Acids | Synthesized in the liver and excreted into the bile. Elevated serum levels indicate impaired biliary secretion.[2] | - Direct Measure of Cholestasis: Directly reflects the primary function of biliary excretion. | - Analytical Complexity: Quantification requires specialized techniques like mass spectrometry.[2] |
Experimental Protocols
Experimental Model of Cholestasis: Bile Duct Ligation (BDL)
A common and reproducible method to induce cholestasis in animal models is through the surgical ligation of the common bile duct.[8]
Procedure:
-
Anesthetize the animal (e.g., rat, mouse) following approved institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully isolate the common bile duct from surrounding tissues.
-
Ligate the bile duct in two locations using surgical silk.
-
A single cut is made between the two ligatures.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesia and monitoring.
Following BDL, animals will develop signs of cholestasis, including jaundice and elevated serum levels of cholestatic markers.[8]
Measurement of this compound in Serum/Plasma
Principle: this compound is a fluorescent molecule. Its concentration in serum or plasma can be quantified using spectrofluorometry.[6]
Protocol:
-
Sample Collection: Collect blood samples from the experimental animals and separate the serum or plasma.
-
Sample Preparation: Dilute the serum or plasma sample with a suitable solvent (e.g., a mixture of methanol and water) to reduce background interference.
-
Spectrofluorometric Analysis:
-
Transfer the diluted sample to a quartz cuvette.
-
Place the cuvette in a spectrofluorometer.
-
Set the excitation wavelength to approximately 425 nm.
-
Measure the fluorescence emission spectrum, with expected peaks around 650 nm and 711 nm.[6]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of purified this compound.
-
Compare the fluorescence intensity of the unknown sample to the standard curve to determine the this compound concentration.
-
Results are typically expressed in µg/mL or µmol/L.
-
Visualizing Key Pathways and Workflows
Caption: Formation and excretion pathway of this compound.
Caption: Experimental workflow for biomarker comparison.
Conclusion
This compound presents a strong theoretical case as a highly specific biomarker for cholestasis. Its direct link to biliary excretion means that its accumulation in the blood is a direct reflection of impaired bile flow, a hallmark of cholestasis. While conventional markers like ALP and GGT are sensitive, their lack of specificity remains a significant drawback.
Further research, particularly head-to-head comparative studies in well-defined animal models of cholestasis and ultimately in human patients, is necessary to fully elucidate the diagnostic and prognostic value of this compound. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies. The adoption of this compound as a routine biomarker could lead to more accurate and timely diagnosis of cholestatic conditions, facilitating the development and evaluation of new therapeutic interventions.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Serum Bile Acid Composition for Differential Diagnosis in Patients with Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholestasis: human disease and experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 6. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bile Acids in Cholestasis and its Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phylloerythrin's Photostability Against Synthetic Photosensitizers
For Immediate Release
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is intrinsically linked to its photostability—the ability to resist degradation upon light exposure, thereby sustaining its therapeutic action. This guide provides a detailed comparison of the photostability of phylloerythrin, a naturally occurring photosensitizer, with several classes of synthetic photosensitizers. The information is tailored for researchers, scientists, and drug development professionals, offering an objective look at performance based on available experimental data.
Synthetic photosensitizers, developed to overcome some of the limitations of natural compounds, have been extensively studied for their photophysical properties, including photostability. These are often categorized into generations, with later generations exhibiting improved characteristics such as higher photostability and absorption at longer wavelengths for deeper tissue penetration.
Quantitative Comparison of Photosensitizer Photostability
To provide a clear comparison, the following table summarizes the photobleaching quantum yields (Φ_pd_) for various synthetic photosensitizers. The photobleaching quantum yield represents the fraction of absorbed photons that lead to the irreversible degradation of the photosensitizer molecule. A lower Φ_pd_ value indicates higher photostability. Due to the lack of a reported Φ_pd_ for this compound, it is included with a qualitative description of its stability.
| Photosensitizer Class | Specific Compound | Photobleaching Quantum Yield (Φ_pd_) | Reference(s) |
| Natural Porphyrin | This compound | Not Quantitatively Determined (Qualitatively stable in vivo) | [2][3] |
| Porphyrins | Hematoporphyrin (HP) | 4.7 x 10⁻⁵ | [4] |
| Photofrin II (PF II) | 5.4 x 10⁻⁵ | [4] | |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | 9.8 x 10⁻⁶ | [4] | |
| Uroporphyrin I (URO) | 2.8 x 10⁻⁵ | [4] | |
| Phthalocyanines | Zinc Phthalocyanine (ZnPc) derivatives | 1.5 x 10⁻⁵ to 2.2 x 10⁻⁴ | [5] |
| Aluminum Phthalocyanine (AlPc) derivatives | 0.75 x 10⁻⁶ to 2 x 10⁻⁶ | [5] | |
| Chlorins | Chlorin e6 | Qualitatively known for high ROS generation; specific Φ_pd_ not found in the search. | |
| BODIPY Dyes | Various Derivatives | Generally high photostability is a key feature of this class. |
Note: The photobleaching quantum yields can be influenced by experimental conditions such as the solvent, oxygen concentration, and the intensity of the light source.
Experimental Protocols
The determination of a photosensitizer's photostability is crucial for its evaluation as a PDT agent. A standard method involves monitoring the photodegradation of the photosensitizer over time upon exposure to light.
Protocol for Measuring Photobleaching Quantum Yield
Objective: To quantify the photostability of a photosensitizer by determining its photobleaching quantum yield (Φ_pd_).
Principle: The photosensitizer solution is irradiated with a monochromatic light source of known and constant intensity. The decrease in the concentration of the photosensitizer is monitored over time by measuring the change in its absorbance at the Q-band maximum using a UV-Vis spectrophotometer. The photobleaching quantum yield is then calculated based on the rate of photodegradation and the rate of photon absorption.
Materials:
-
Photosensitizer of interest
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., laser, or a lamp with a bandpass filter)
-
Actinometer (for determining the photon flux of the light source)
-
Quartz cuvettes
-
Stirring apparatus
Procedure:
-
Preparation of Photosensitizer Solution: Prepare a solution of the photosensitizer in the chosen solvent with a known concentration, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1).
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the photosensitizer solution.
-
Irradiation: Irradiate the solution in a quartz cuvette with the monochromatic light source while continuously stirring to ensure uniform exposure.
-
Monitoring Photodegradation: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum as a function of irradiation time.
-
The initial rate of photodegradation can be determined from the initial slope of this plot.
-
The rate of photon absorption is determined using a chemical actinometer under identical irradiation conditions.
-
The photobleaching quantum yield (Φ_pd_) is calculated using the following formula: Φ_pd_ = (rate of photosensitizer degradation) / (rate of photon absorption)
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for photostability determination and the general signaling pathways involved in photodynamic therapy.
Caption: Experimental workflow for determining the photobleaching quantum yield of a photosensitizer.
Caption: Simplified signaling pathway of photodynamic therapy (PDT).
Conclusion
The photostability of a photosensitizer is a critical parameter for its successful application in photodynamic therapy. While quantitative data for many synthetic photosensitizers demonstrate a range of photostabilities, with later-generation compounds generally showing improvement, there is a notable lack of quantitative photostability data for the natural photosensitizer this compound. Qualitative evidence suggests that this compound is stable in vivo, but for a comprehensive and direct comparison, further studies to determine its photobleaching quantum yield are warranted. This will enable a more precise evaluation of its potential as a therapeutic agent in comparison to the well-characterized synthetic alternatives. Researchers and drug developers are encouraged to consider the photostability of photosensitizers in conjunction with other key parameters such as singlet oxygen quantum yield, tissue penetration, and cellular uptake when selecting a candidate for PDT applications.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phylloerythrin: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) for phylloerythrin were not located. The following disposal procedures are based on general best practices for handling photosensitizing agents and chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This compound, a photosensitizing agent, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. When exposed to light, photosensitizing agents can become toxic.[1][2][3] This guide provides essential information for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to have a designated waste disposal plan.
Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Handling:
-
Avoid creating dust or aerosols.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Protect the compound from light to prevent the activation of its photosensitive properties.[4]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves segregation, proper containment, and clear labeling.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof container. This waste should be treated as hazardous chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[5]
Step 2: Container Selection and Labeling
-
Use containers that are chemically resistant and can be securely sealed.[6][7]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date.[6] Follow your institution's specific labeling requirements.
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated, well-ventilated, and secure area away from light sources.
-
Keep containers closed except when adding waste.[6]
-
Do not accumulate large quantities of waste. Arrange for regular disposal through your institution's EHS department.
Step 4: Disposal
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.[8] Contact your institution's EHS department to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (e.g., contaminated gloves, towels) | Leak-proof, sealable container | "Hazardous Waste - this compound" | EHS-managed hazardous waste disposal |
| Liquid Waste (e.g., solutions containing this compound) | Chemically resistant, sealed container | "Hazardous Waste - this compound" with concentration | EHS-managed hazardous waste disposal |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste - Sharps" | EHS-managed sharps waste disposal |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 4. bio-helix.com [bio-helix.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ptb.de [ptb.de]
- 8. needle.tube [needle.tube]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Phylloerythrin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling photosensitive compounds like Phylloerythrin. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural, step-by-step guidelines is critical for minimizing risks associated with this photodynamic agent.
Understanding the Hazard: this compound as a Photosensitizing Agent
This compound is a metabolite of chlorophyll that can accumulate in the body, particularly with impaired liver function. Upon exposure to light, it becomes a potent phototoxic agent, capable of causing significant skin damage. Therefore, all handling procedures must be designed to prevent both skin contact and light exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Required when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is mandatory to protect the skin from accidental contact. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of solid or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust. |
| Respirator | May be required for high airborne contaminant concentrations. The type of respirator should be determined by a risk assessment.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
To ensure the safe handling of this compound, a strict operational workflow must be followed. This involves careful preparation, meticulous execution, and thorough cleanup, all while minimizing light exposure.
Workflow for Handling Phylloerythrindot
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
